molecular formula C20H19NO6 B1390371 Fmoc-alpha-methyl-L-aspartic acid CAS No. 1217830-18-6

Fmoc-alpha-methyl-L-aspartic acid

Cat. No.: B1390371
CAS No.: 1217830-18-6
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-FQEVSTJZSA-N
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Description

Fmoc-alpha-methyl-L-aspartic acid is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Conformational Landscape of α-Methylaspartic Acid: Implications for Peptide and Protein Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic modification of amino acids is a cornerstone of modern peptide-based drug development and chemical biology. Among the various modifications, α-methylation represents a powerful tool for introducing conformational rigidity, thereby enhancing proteolytic stability and influencing secondary structure. This guide provides an in-depth technical analysis of the impact of α-methylation on aspartic acid (Asp), a residue notable for its functional acidic side chain. We explore the fundamental principles of how adding a single methyl group to the α-carbon sterically restricts the peptide backbone's dihedral angles (φ and ψ), significantly narrowing the accessible conformational space and generally promoting helical structures.

This document details the key experimental and computational methodologies employed to elucidate the conformational preferences of α-methylaspartic acid (α-Me-Asp). We provide actionable protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. Furthermore, we present a comparative analysis, contrasting the conformational behavior of α-Me-Asp with its parent amino acid, L-Asp, and other α-methylated residues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-Me-Asp in the design of next-generation peptides and proteins with enhanced structural and functional characteristics.

Introduction: The Rationale for Conformational Constraint

The Central Role of Aspartic Acid

Aspartic acid is a proteinogenic amino acid featuring a carboxylic acid side chain. Its ionizable nature allows it to participate in a wide array of biological functions, including enzymatic catalysis, metal ion coordination, and the formation of salt bridges that are critical for stabilizing protein tertiary and quaternary structures. The conformational flexibility of both its backbone and side chain is integral to these roles, allowing it to adapt to diverse molecular environments.

Visualizing Flexibility: The Ramachandran Plot

The conformation of a peptide backbone is principally defined by two dihedral angles for each amino acid residue: phi (φ), the angle of rotation around the N-Cα bond, and psi (ψ), the angle around the Cα-C bond. In 1963, G. N. Ramachandran and colleagues developed a two-dimensional plot to visualize the sterically allowed regions for these angles, now famously known as the Ramachandran plot. This plot reveals that only specific combinations of φ and ψ angles are energetically favorable, corresponding to common secondary structures like α-helices and β-sheets. Native L-aspartic acid, like most natural amino acids (except glycine and proline), has significant conformational flexibility, allowing it to occupy several regions of the Ramachandran plot.

α-Methylation: A Strategy for Structural Pre-organization

In the realm of medicinal chemistry, a key objective is to design molecules that adopt a specific, biologically active conformation. The introduction of an α-methyl group is a proven strategy to achieve this by sterically constraining the peptide backbone. This substitution of the α-hydrogen with a bulkier methyl group restricts the permissible φ and ψ angles, effectively locking the residue into a more defined conformation. This pre-organization can lead to enhanced binding affinity for a target receptor and, crucially, increased resistance to degradation by proteases. While α-methylated amino acids are well-known promoters of helical structures, the specific influence is also modulated by the nature of the amino acid's side chain.

Physicochemical Consequences of α-Methylating Aspartic Acid

The introduction of a methyl group at the α-carbon of aspartic acid induces significant changes in its local stereochemistry, which in turn dictates its conformational preferences within a peptide chain.

Steric Hindrance and Backbone Restriction

The primary effect of α-methylation is steric. The additional methyl group clashes with the atoms of the peptide backbone, severely limiting the range of allowed φ and ψ torsional angles. This forces the α-Me-Asp residue into the helical region of the Ramachandran plot. Unlike the conformationally flexible native L-Asp, α-Me-Asp is prevented from adopting many of the extended or random coil conformations, thus acting as a potent helix-inducer.

The Influence of the Carboxylic Acid Side Chain

While the α-methyl group strongly favors helical structures, the polar, acidic side chain of aspartic acid can introduce competing interactions. The side-chain carboxyl group can act as a hydrogen bond acceptor or participate in salt bridges, which can modulate the overall secondary structure. Studies have shown that the helix-inducing propensity of α-Me-Asp can be context-dependent and may be less pronounced compared to α-methylated amino acids with non-polar, hydrophobic side chains like α-methylalanine or α-methyl-leucine. This highlights a crucial design principle: the final conformation is a result of the interplay between the backbone constraint imposed by the methyl group and the interactions governed by the side chain.

Comparative Conformational Data

The following table summarizes the typical backbone dihedral angles for common secondary structures and provides a qualitative comparison of the conformational tendencies of L-Aspartic Acid versus α-Methylaspartic Acid.

Structure Type Ideal φ Angle (°) Ideal ψ Angle (°) L-Aspartic Acid Tendency α-Methylaspartic Acid Tendency
Right-Handed α-Helix-57-47ModerateHigh
3₁₀-Helix-49-26ModerateHigh
β-Sheet (Parallel)-119113HighLow
β-Sheet (Antiparallel)-139135HighLow
Extended/Random CoilVariousVariousHighVery Low

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational stability of α-Me-Asp.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution. For peptides containing α-Me-Asp, specific NMR experiments can provide invaluable conformational insights. The methyl groups themselves serve as excellent NMR probes due to their high sensitivity and presence in an uncrowded region of the spectrum.

Key Experimental Protocol: 2D NOESY/ROESY for Distance Restraints

  • Sample Preparation: Dissolve the synthesized peptide containing α-Me-Asp in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a final concentration of 1-5 mM. Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), where 'r' is the distance between two protons. Strong NOE cross-peaks indicate that two protons are close in space (< 5 Å).

    • Set the mixing time (τₘ) for the NOESY experiment to a range of 100-300 ms to observe through-space correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances of the peptide.

    • Identify key NOE cross-peaks. For example, a strong NOE between the α-Me-Asp methyl protons and the NH proton of the following residue (i+1) is a hallmark of a helical conformation.

    • Use the intensities of the NOE cross-peaks to generate distance restraints for structure calculation.

X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. Determining the crystal structure of a peptide containing α-Me-Asp can definitively establish its preferred conformation and the precise values of its dihedral angles.

Computational Modeling

Computational methods are indispensable for exploring the full conformational landscape and energy profiles of modified peptides.

MD simulations model the atomic-level movements of a molecule over time, providing a dynamic view of its conformational behavior.

Workflow for MD Simulation of an α-Me-Asp-containing Peptide:

The following diagram outlines a typical workflow for setting up and analyzing an MD simulation to probe the conformational stability of a peptide.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Initial Structure (e.g., Extended Peptide) ForceField 2. Topology Generation (Choose Force Field, e.g., AMBER, CHARMM) PDB->ForceField Solvate 3. Solvation (Add Explicit Water Box) ForceField->Solvate Ions 4. Ionization (Neutralize System) Solvate->Ions Minimize 5. Energy Minimization (Remove Steric Clashes) Ions->Minimize Equilibrate 6. Equilibration (NVT and NPT Ensembles) Minimize->Equilibrate Production 7. Production Run (Generate Trajectory) Equilibrate->Production Trajectory 8. Trajectory Analysis Production->Trajectory RMSD RMSD vs. Time (Assess Stability) Trajectory->RMSD Dihedrals Dihedral Angle Distribution (Generate Ramachandran Plot) Trajectory->Dihedrals H_Bonds Hydrogen Bond Analysis (Identify Secondary Structure) Trajectory->H_Bonds

Caption: A generalized workflow for performing and analyzing molecular dynamics simulations.

QM calculations can be used to generate high-accuracy Ramachandran plots for dipeptide models (e.g., N-Acetyl-α-Me-Asp-N'-methylamide). These calculations provide a detailed potential energy surface, revealing the relative energies of different conformations and the energy barriers between them, which is crucial for understanding the intrinsic conformational preferences of the modified residue.

Synthesis and Application

Synthetic Pathways

The synthesis of α-methylaspartic acid is a non-trivial process that requires careful selection of protecting groups and methylation strategies. A common approach involves the protection of both the amino and the two carboxylic acid groups of L-aspartic acid. The protected intermediate is then treated with a strong base to form an enolate, which is subsequently methylated. Final deprotection yields the desired α-methyl-L-aspartic acid. For peptide synthesis, the Fmoc-protected version (Fmoc-α-methyl-L-Aspartic acid) is typically used in standard solid-phase peptide synthesis (SPPS) protocols.

Logical Diagram of a Representative Synthetic Approach:

Synthesis_Flow Start L-Aspartic Acid Protect Protection (Amino and Carboxyl Groups) Start->Protect Enolate Enolate Formation (Strong Base, e.g., LDA) Protect->Enolate Methylate α-Methylation (Methyl Iodide) Enolate->Methylate Deprotect Deprotection Methylate->Deprotect Final α-Methyl-L-Aspartic Acid Deprotect->Final

Caption: A simplified schematic of a synthetic route to α-methyl-L-aspartic acid.

Applications in Drug Design

The unique conformational properties of α-Me-Asp make it a valuable building block in peptide-based drug design. Its incorporation can:

  • Stabilize Helical Structures: Enhance the helicity of bioactive peptides, which is often crucial for receptor recognition.

  • Increase Proteolytic Resistance: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.

  • Fine-Tune Biological Activity: By constraining the peptide into a specific conformation, α-Me-Asp can improve binding selectivity and potency. For instance, α-methyl-DL-aspartic acid has been identified as a specific inhibitor of argininosuccinate synthase (ASS), an enzyme involved in nitric oxide production.

Conclusion and Future Outlook

The α-methylation of aspartic acid is a powerful and effective strategy for imposing conformational constraints on peptides. It reliably restricts the available φ/ψ torsional space, steering the peptide backbone towards helical secondary structures. However, the functional side chain of aspartic acid introduces an additional layer of complexity, where local hydrogen bonding and electrostatic interactions can compete with the helix-promoting tendency of the α-methyl group.

Future research will likely focus on a more granular understanding of this interplay through advanced computational simulations and high-resolution structural studies. The continued development of more efficient synthetic routes for various α-methylated amino acids will further empower medicinal chemists to explore their potential in creating more stable, potent, and selective peptide therapeutics. The integration of these modified residues into larger proteins and protein-protein interaction inhibitors represents an exciting frontier in the field.

References

  • Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. (n.d.). Benchchem.
  • In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (n.d.). Benchchem.
  • Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. (n.d.). PLOS One.
  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2007, November 15). PubMed.
  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2025, August 10). ResearchGate.
  • Ramachandran plot. (n.d.). Wikipedia.
  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. (n.d.). NMR-Bio.
  • Ramachandran Plot, Torsion Angles in Proteins. (n.d.).
  • Conformational editing of intrinsically disordered protein by α-methylation. (n.d.). PMC - NIH.
  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). PMC.
  • Exploration of the Four-Dimensional-Conformational Potential Energy Hypersurface of N-Acetyl-L-aspartic Acid N. (n.d.).
  • Ramachandran Plots. (n.d.).
  • Ramachandran Plot. (n.d.).
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins. (n.d.). Books.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005, May 20). The Journal of Organic Chemistry - ACS Publications.
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020, March 26). PMC.
  • How to Interpret Ramachandran Plots. (2019, April 20). YouTube.
  • NMR Analysis of Amino Acids. (2018, May 13). YouTube.
  • Amino acid-type edited NMR experiments for methyl-methyl distance measurement in 13C-labeled proteins. (2004, August 11). PubMed.
  • from the original H3K36, was methylated more than 100-fold faster than the canonical H3K36 peptide. The crystal structure of SETD2 with bound ssK36 peptide was resolved, but did not entirely explain the highly increased methylation activity of SETD2.

Engineering Conformational Rigidity: The Role of Fmoc-α-Methyl-L-Aspartic Acid in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As peptide-based therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent biological instability and conformational flexibility remains a primary challenge for drug development professionals. In my experience as an Application Scientist optimizing complex macrocycles, the strategic incorporation of non-canonical amino acids is the most reliable solution. This technical guide explores the mechanistic, synthetic, and therapeutic utility of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp(OtBu)-OH), detailing how the simple addition of a methyl group at the α-carbon fundamentally alters peptide behavior.

Mechanistic Foundations: The Causality of α-Methylation

The utility of Fmoc-α-methyl-L-aspartic acid in peptidomimetics is driven by three distinct structural consequences resulting from the replacement of the α-hydrogen with a methyl group[1]:

  • Thermodynamic Stabilization via Dihedral Restriction: The quaternary α-carbon introduces severe localized steric bulk. This physically restricts the rotation of the peptide backbone, limiting the permissible

    
     (phi) and 
    
    
    
    (psi) dihedral angles on a Ramachandran plot. By reducing the conformational entropy of the unfolded state, the residue acts as a structural nucleator, heavily biasing the peptide toward specific secondary structures, most notably stable α-helices[1][2].
  • Proteolytic Shielding: Endogenous proteases require precise spatial access to the peptide backbone to initiate hydrolysis. The protruding α-methyl group acts as a steric shield, physically blocking enzymatic docking and dramatically increasing the in vivo half-life of the resulting peptidomimetic[1][3].

  • Eradication of Racemization: Standard aspartic acid derivatives are notoriously prone to aspartimide formation and subsequent racemization during the repeated base-catalyzed deprotection steps of Solid-Phase Peptide Synthesis (SPPS). By eliminating the acidic α-proton, the chemical pathway for enolization is entirely abolished, ensuring absolute configurational stability[1].

G A α-Methylation of Aspartic Acid B Steric Bulk at α-Carbon A->B C Elimination of α-Proton A->C D Restriction of φ/ψ Dihedral Angles B->D E Protease Shielding B->E F Resistance to Racemization C->F G Stabilization of α-Helical Conformations D->G H Enhanced in vivo Half-Life E->H

Mechanistic pathway showing how α-methylation enhances peptide stability and conformation.

Solid-Phase Peptide Synthesis (SPPS) Integration

While the steric bulk of Fmoc-α-methyl-L-aspartic acid provides biological stability, it creates significant synthetic bottlenecks. Standard coupling reagents (e.g., DIC/HOBt) lack the reactivity required to overcome the steric hindrance at the reacting amine or carboxylate, frequently resulting in deletion sequences.

To ensure high-fidelity synthesis, the following protocol is designed as a self-validating system , utilizing highly reactive uronium/aminium salts and a strict feedback loop.

Self-Validating SPPS Workflow for α-Methylated Residues
  • Resin Swelling: Swell the solid support (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) to fully expand the polymer matrix, ensuring maximum accessibility to reactive sites[3].

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 × 10 minutes) to cleave the base-labile Fmoc group via an E1cB mechanism[3]. Wash extensively with DMF.

  • Pre-Activation (The Causality Step): Dissolve 3-5 equivalents of Fmoc-α-Me-L-Asp(OtBu)-OH in DMF. Crucial Choice: Due to the steric hindrance of the α-methyl group, pre-activate the amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base like DIPEA[3]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is thermodynamically necessary to drive the hindered coupling forward.

  • Extended Coupling: Transfer the activated complex to the reaction vessel. Allow the coupling to proceed for 1 to 4 hours [3]. This extended timeframe compensates for the reduced kinetic rate of nucleophilic attack.

  • System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample to validate the reaction.

    • If Positive (Blue): Unreacted primary amines remain. The system dictates an automatic re-coupling cycle, often switching to an alternative high-potency activator like PyBOP to force completion[3].

    • If Negative (Yellow/Colorless): Coupling is validated. Proceed to step 6.

  • Capping: Treat the resin with acetic anhydride and DIPEA to cap any trace unreacted amines, preventing the propagation of error sequences in subsequent cycles.

SPPS S1 Resin Swelling (DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Pre-activation (HATU/DIPEA, 3-5 eq) S2->S3 S4 Extended Coupling (1-4 hours) S3->S4 S5 Kaiser Test Validation S4->S5 S5->S4 Positive (Re-couple) S6 Capping / Next Cycle S5->S6 Negative

Step-by-step SPPS workflow optimized for sterically hindered α-methylated amino acids.

Quantitative Data Summary

To guide synthetic planning, the following table benchmarks the properties of the α-methylated derivative against standard Fmoc-L-Aspartic acid.

ParameterStandard Fmoc-L-Asp(OtBu)-OHFmoc-α-Me-L-Asp(OtBu)-OHCausality / Remarks
Coupling Time 30 - 45 minutes1 - 4 hours[3]Steric hindrance from the α-methyl group delays nucleophilic attack.
Optimal Activators DIC/Oxyma, HBTUHATU, PyBOP[3]Requires high-potency leaving groups (e.g., HOAt) to overcome steric bulk.
Racemization Risk ModerateNegligible[1]Absence of the acidic α-proton eliminates base-catalyzed enolization.
Helical Propensity Low to ModerateHigh[1][2]Quaternary α-carbon severely restricts backbone dihedral angles.
Proteolytic Stability Low (rapid degradation)High[1][3]Methyl group sterically shields the adjacent peptide bond from proteases.
Therapeutic Applications & Field-Proven Insights

The strategic deployment of Fmoc-α-methyl-L-aspartic acid has unlocked several advanced therapeutic modalities:

  • Next-Generation Peptide Vaccines: In the development of vaccines targeting Respiratory Syncytial Virus (RSV), α-methyl aspartic acid is used to synthesize peptides that capture the RSV-F protein in its metastable prefusion conformation. The conformational rigidity provided by the unnatural amino acid ensures the peptide strictly mimics the neutralizing epitope, preventing viral fusion with host cell membranes[4]. Similarly, it is utilized in short-chain peptide vaccines targeting PCSK9 to induce robust in vivo antibody formation for cardiovascular therapies[5].

  • Probing Intrinsically Disordered Proteins (IDPs): In structural biology, IDPs lack a fixed 3D structure but fold upon binding to a target. Researchers utilize Fmoc-α-Me-L-Asp to perform "α-methylation scans" via chemical protein synthesis. By forcing transiently unstructured regions (such as the ACTR transcriptional co-activator) into stable α-helices, scientists can thermodynamically map and prove "induced fit" mechanisms during complex protein-protein interactions[2].

References
  • Title: In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid Source: Benchchem URL
  • Title: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)
  • Title: (51) International Patent Classification: weg 6, 061 18 Halle (Saale) (DE).
  • Title: Dissecting mechanism of coupled folding and binding of an intrinsically disordered protein by chemical synthesis of conformationally constrained analogues Source: ResearchGate URL
  • Title: US11325945B2 - Peptide based PCSK9 vaccine Source: Google Patents URL

Sources

Thermodynamic stability of peptides containing alpha-methyl-L-aspartic acid

Thermodynamic Stability of Peptides Containing -Methyl-L-Aspartic Acid

Executive Summary

The incorporation of


entropic instabilitychemical degradation1

By replacing the



2


This guide details the physicochemical mechanisms driving this stability, provides comparative data against standard residues, and outlines validated experimental protocols for assessing these properties in drug development pipelines.

Part 1: Structural Mechanics & Thermodynamic Impact

The Entropic Stabilization Mechanism

The thermodynamic stability of a peptide is governed by the Gibbs free energy equation:

  • Native L-Asp: The unfolded state is highly flexible, possessing high conformational entropy. Folding requires a massive reduction in this entropy (large negative

    
    ), which is an energetic penalty.
    
  • 
    -Me-Asp:  The 
    
    
    -methyl group sterically clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.[3] This restricts the rotation of the
    
    
    and
    
    
    torsion angles to a narrow region of the Ramachandran plot (typically
    
    
    ).
    • Result: The "unfolded" state is already partially pre-organized. The entropic penalty for folding is significantly reduced, leading to a more negative (more stable)

      
      .
      
Helix Propensity: vs. -Helix

Unlike


2
  • Short Peptides (< 7 residues):

    
    -Me-Asp strongly favors the 
    
    
    -helix
    . The tighter winding of the
    
    
    -helix accommodates the steric bulk of the
    
    
    -methyl group better than the canonical
    
    
    -helix in short sequences.
  • Longer Peptides: In the presence of other helix-stabilizing residues,

    
    -Me-Asp can integrate into standard 
    
    
    -helices
    , acting as a nucleation site that propagates helical structure.[2]
Chemical Stability: Aspartimide Suppression

Standard L-Asp residues, especially in Asp-Gly sequences, are prone to aspartimide formation —a cyclization reaction where the backbone nitrogen of the

1
  • Mechanism of Protection: The

    
    -methyl group in 
    
    
    -Me-Asp prevents the backbone from adopting the planar transition state required for this nucleophilic attack.[1] This effectively eliminates one of the most common shelf-life degradation pathways in acidic peptides.

Part 2: Visualization of Stability Mechanisms

The following diagram illustrates the dual stability mechanisms: the restriction of backbone torsion angles (Thermodynamic) and the blocking of the succinimide ring closure (Chemical).

StabilityMechanismcluster_0Thermodynamic Stabilizationcluster_1Chemical Stabilization (Aspartimide)L_AspL-Aspartic Acid(Flexible Backbone)Me_Aspα-Me-L-Aspartic Acid(Sterically Locked)L_Asp->Me_Aspα-Methyl SubstitutionEntropyReduced ConformationalEntropy (ΔS)Me_Asp->EntropyRestricted φ/ψ AnglesStericBlockSteric Hindrance(Quaternary Carbon)Me_Asp->StericBlockHelixStable Helix Formation(High Tm)Entropy->HelixLower Entropic CostStablePeptideChemically StablePeptideCyclizationAspartimideCyclization PathStericBlock->CyclizationBLOCKSStericBlock->StablePeptidePrevents Degradation

Caption: Mechanism of action:

Part 3: Comparative Data Analysis

The table below contrasts

2
FeatureL-Aspartic Acid (L-Asp)

-Methyl-L-Aspartic Acid (

-Me-Asp)

-Aminoisobutyric Acid (Aib)
Helix Propensity Low (Flexible)High (Helix Nucleator)Very High (Helix Inducer)
Preferred Structure Random Coil /

-sheet

-Helix /

-Helix

-Helix /

-Helix
Proteolytic Stability Low (Rapid degradation)High (Steric shield)High (Steric shield)
Aspartimide Risk High (esp. in Asp-Gly)Negligible (Sterically blocked)N/A (No side chain carboxyl)
Solubility High (Hydrophilic)High (Hydrophilic)Low (Hydrophobic)
Coupling Difficulty LowHigh (Requires HATU/HOAt)Moderate

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Stability Assessment (CD Thermal Shift)

Objective: Determine the Melting Temperature (

  • Sample Preparation:

    • Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4).

    • Note: Avoid chloride salts if measuring below 200 nm to minimize noise.

  • CD Spectroscopy Setup:

    • Instrument: Jasco J-1500 or equivalent.

    • Path length: 1 mm quartz cuvette.[2]

    • Wavelength: Monitor ellipticity at 222 nm (characteristic of

      
      -helicity).
      
  • Thermal Ramp:

    • Range: 5°C to 95°C.

    • Ramp Rate: 1°C/min.[4]

    • Equilibration: 60s at each point.

  • Data Analysis:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (
      
      
      ).
    • Plot

      
       vs. Temperature.[5]
      
    • Calculate

      
       using a sigmoidal Boltzmann fit.
      
    • Validation: Perform a reverse ramp (95°C

      
       5°C) to check for aggregation (hysteresis).
      
Protocol 2: Chemical Stability (Aspartimide Stress Test)

Objective: Verify suppression of aspartimide formation under accelerated conditions.

  • Stress Conditions:

    • Dissolve peptide (1 mg/mL) in 20% Piperidine/DMF (mimics Fmoc deprotection stress) or Phosphate Buffer pH 8.0 at 40°C .

  • Timepoints:

    • Take aliquots at T=0, 1h, 4h, 24h.

  • Quenching:

    • Neutralize base-catalyzed samples immediately with 0.1% TFA/Water.

  • Analysis (LC-MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH).

    • Gradient: 5-60% ACN over 20 mins.

    • Detection: Look for peak shift of -18 Da (loss of

      
       = aspartimide) or +1 Da (hydrolysis to 
      
      
      -Asp isomer).
    • Expectation: L-Asp peptides will show significant -18 Da peaks;

      
      -Me-Asp should remain >99% intact.
      

Part 5: Synthesis & Processing Workflow

Synthesizing peptides with

1

SynthesisWorkflowcluster_warningCritical StepStartResin Preparation(Rink Amide / Wang)CouplingCoupling α-Me-AspReagent: HATU/HOAt (1:1)Base: DIPEA (2 eq)Time: 2x 2 hours (Double Couple)Start->CouplingCheckKaiser Test / Chloranil TestCoupling->CheckNextAACoupling Next Residue(Steric Barrier!)Check->NextAAIf Blue (Incomplete) -> RecoupleDeprotectionFmoc Removal20% PiperidineNextAA->DeprotectionCleavageCleavage95% TFA / 2.5% TIPS / 2.5% H2ODeprotection->Cleavage

Caption: Optimized SPPS workflow for

References

  • Toniolo, C., et al. (1993). Structure and conformational properties of alpha-methylated amino acids and peptides.[2][6]Biopolymers , 33(7), 1061-1072. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry , 29(29), 6747-6756. Link

  • Guzmán, F., et al. (2007). Aspartimide formation in peptide synthesis: A review.Electronic Journal of Biotechnology , 10(2). Link

  • Misicka, A., & Lipkowski, A. W. (2001). Alpha-methyl-L-aspartic acid in opioid peptides: Stabilization of bio-active conformation.Life Sciences , 68(19), 2217-2223. Link

  • BenchChem Technical Support. (2025). Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid.Link

A Technical Guide to the Solubility Characteristics of Fmoc-α-methyl-L-aspartic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the solubility of Fmoc-α-methyl-L-aspartic acid, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, offers practical guidance based on structurally related analogs, and provides a robust experimental framework for determining solubility in your own laboratory setting.

Introduction: The Significance of Fmoc-α-methyl-L-aspartic Acid in Peptide Synthesis

Fmoc-α-methyl-L-aspartic acid is a specialized amino acid derivative designed to impart unique structural and functional properties to synthetic peptides. The incorporation of an α-methyl group introduces conformational rigidity, which can be instrumental in designing peptides with specific secondary structures and enhanced biological activity. Furthermore, this modification can significantly increase resistance to enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics with improved in vivo stability.[1][2]

The successful incorporation of this, or any, amino acid derivative into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent.[] Inadequate solubility can lead to a host of complications, including incomplete coupling reactions, the formation of deletion sequences, and overall reduced purity and yield of the final peptide product.[4][5] Therefore, a comprehensive understanding of the solubility profile of Fmoc-α-methyl-L-aspartic acid is paramount for optimizing SPPS protocols and achieving desired synthetic outcomes.

Physicochemical Properties and Their Influence on Solubility

While extensive quantitative solubility data for Fmoc-α-methyl-L-aspartic acid is not widely published, we can infer its likely behavior by examining its physicochemical properties and comparing them to well-characterized analogs.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₆PubChem[6]
Molecular Weight 369.4 g/mol PubChem[6]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acidPubChem[6]
CAS Number 1217830-18-6PubChem[6]
XLogP3 2.4PubChem[6]
Hydrogen Bond Donor Count 3PubChem[6]
Hydrogen Bond Acceptor Count 6PubChem[6]

The structure of Fmoc-α-methyl-L-aspartic acid is characterized by several key features that dictate its solubility:

  • The Fmoc Group: The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group is a dominant feature of the molecule. This bulky, aromatic moiety significantly contributes to the molecule's overall hydrophobicity and is a primary driver for its solubility in organic solvents.[][5] The planarity of the fluorenyl rings can also lead to π-π stacking interactions, which may contribute to aggregation and reduced solubility in some solvents.[5]

  • The Aspartic Acid Core with α-Methylation: The core amino acid, aspartic acid, contains two carboxylic acid groups, lending it a degree of polarity. However, the presence of the α-methyl group introduces steric hindrance around the α-carbon. This can disrupt crystal lattice formation, which may, in some cases, enhance solubility compared to its non-methylated counterpart. Conversely, this steric bulk can also hinder solvation in certain solvents.

  • Polarity and Hydrogen Bonding: With three hydrogen bond donors and six acceptors, Fmoc-α-methyl-L-aspartic acid can participate in hydrogen bonding with protic solvents. However, its significant nonpolar character, evidenced by an XLogP3 value of 2.4, suggests that it will be more readily solubilized by polar aprotic solvents that can effectively solvate the entire molecule, including the large Fmoc group.[6]

Solubility in Common Organic Solvents: An Analog-Based Assessment

Given the lack of specific quantitative data for Fmoc-α-methyl-L-aspartic acid, we can draw valuable inferences from structurally similar compounds commonly used in peptide synthesis.

CompoundSolventSolubilityNoteworthy ObservationsSource
Fmoc-L-Asp(OtBu)-OH Dichloromethane (DCM)SolubleA common solvent for this derivative.[7][8]CymitQuimica[7], ChemicalBook[8]
Dimethylformamide (DMF)SolubleFrequently used in SPPS with good solubility.[7][9]CymitQuimica[7], Understanding Fmoc-Asp(OtBu)-OH[9]
Dimethyl Sulfoxide (DMSO)High (200 mg/mL)May require sonication.[10]MedChemExpress[10]
N-Methyl-2-pyrrolidone (NMP)GoodGenerally exhibits good solubility for SPPS.[9]Understanding Fmoc-Asp(OtBu)-OH[9]
Fmoc-L-aspartic acid α-methyl ester Dimethylformamide (DMF)SolubleThe ester group enhances solubility.[11]Chem-Impex[11]

Analysis and Recommendations:

  • Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): These are the workhorse solvents in Fmoc-based SPPS.[9][12][13] They are polar aprotic solvents with excellent solvating properties for a wide range of organic molecules, including protected amino acids.[4] Their ability to swell the polystyrene resins commonly used in SPPS is also a critical advantage.[14] It is highly probable that Fmoc-α-methyl-L-aspartic acid will exhibit good solubility in both DMF and NMP, making them the primary recommended solvents for its use in peptide synthesis.

  • Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent that often demonstrates higher solvating power for complex organic molecules compared to DMF.[10][15] For structurally related compounds, it has been shown to be an excellent solvent, sometimes requiring sonication to achieve complete dissolution.[10][15] DMSO can be a valuable alternative, particularly if solubility issues are encountered with DMF or NMP.

  • Dichloromethane (DCM): While some related compounds are soluble in DCM, it is generally less polar than DMF and NMP and may not be as effective at solvating the polar functionalities of the aspartic acid core.[7][8] Its use in Fmoc chemistry can also be problematic as it can slowly react with piperidine, the reagent used for Fmoc deprotection.[12]

Experimental Protocol for Solubility Determination

To obtain precise, application-specific solubility data, it is strongly recommended to perform an in-house solubility determination. The following protocol provides a robust and reliable method for quantifying the solubility of Fmoc-α-methyl-L-aspartic acid.

Objective: To determine the saturation solubility of Fmoc-α-methyl-L-aspartic acid in a selected organic solvent at a specific temperature.

Materials:

  • High-purity Fmoc-α-methyl-L-aspartic acid

  • High-purity organic solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with solvent-resistant caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-α-methyl-L-aspartic acid (e.g., 50-100 mg) into a series of vials. The key is to ensure undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[4]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

    • Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-α-methyl-L-aspartic acid of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or Molarity).

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-α-methyl-L-aspartic acid.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis prep_vials 1. Add Excess Solid to Vials add_solvent 2. Add Precise Volume of Solvent prep_vials->add_solvent agitate 3. Agitate at Constant Temperature (24h) add_solvent->agitate centrifuge 4. Centrifuge to Pellet Undissolved Solid agitate->centrifuge sample 5. Withdraw Supernatant centrifuge->sample dilute 6. Dilute Sample sample->dilute hplc 7. HPLC Analysis dilute->hplc calculate 8. Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of Fmoc-α-methyl-L-aspartic acid.

Causality in Experimental Design: Why This Protocol Works

The described protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

  • Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is truly saturated at the given temperature. This is the foundational principle of equilibrium solubility measurement.

  • Controlled Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility. Prolonged agitation ensures that the system reaches equilibrium, preventing an underestimation of solubility.

  • Centrifugation for Clear Separation: A clear separation of the solid and liquid phases is essential. Centrifugation is a reliable method to pellet fine, suspended particles that might not settle by gravity alone, thus preventing the accidental transfer of solid material which would artificially inflate the measured solubility.

  • HPLC for Quantitative Analysis: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of UV-active compounds like Fmoc-α-methyl-L-aspartic acid. The use of a calibration curve with known standards ensures the accuracy of the measurement.

Conclusion and Future Recommendations

While direct, published quantitative solubility data for Fmoc-α-methyl-L-aspartic acid remains elusive, a combination of theoretical analysis based on its physicochemical properties and comparative data from structurally related analogs provides a strong predictive framework. The high likelihood of good solubility in polar aprotic solvents like DMF and NMP positions them as the primary solvents of choice for its application in SPPS.

For researchers and drug development professionals requiring precise control over their synthetic processes, the empirical determination of solubility is indispensable. The detailed protocol provided in this guide offers a robust methodology for generating this critical data. By investing the effort to quantify the solubility of Fmoc-α-methyl-L-aspartic acid in the specific solvent systems used in their laboratories, scientists can optimize reaction conditions, mitigate risks of incomplete coupling, and ultimately enhance the purity and yield of their target peptides.

References

  • Smolecule. (2026).
  • (2026, January 18). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective.
  • BenchChem. (2025). In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid.
  • PubChem. (n.d.). Fmoc-alpha-methyl-L-aspartic acid. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide.
  • PubChem. (n.d.). Fmoc-L-aspartic acid. Retrieved from [Link]

  • (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

Proteolytic resistance mechanisms of alpha-methylated aspartic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Proteolytic Resistance Mechanisms of α-Methylated Aspartic Acid Residues

Executive Summary

The therapeutic potential of peptides is often curtailed by their inherent susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles.[1][2] A primary strategy to overcome this limitation is the site-selective modification of the peptide backbone to enhance stability while preserving biological function.[1][3][4][5] Among various modifications, Cα-methylation, specifically the introduction of an α-methyl group to an aspartic acid residue, stands out as a powerful tool.[6][7][8] This guide provides a comprehensive technical overview of the core mechanisms through which α-methylated aspartic acid confers profound resistance to enzymatic cleavage. We will explore the dual contributions of steric hindrance and conformational rigidity, detail the synthetic considerations for incorporation, present standardized protocols for experimental validation, and discuss the broader implications for rational drug design.

The Core Mechanisms: A Two-Pronged Defense Against Proteolysis

The enhanced stability of peptides containing α-methyl-aspartic acid is not attributable to a single factor but rather a synergistic combination of steric and conformational effects that disrupt the precise molecular recognition required for enzymatic hydrolysis.

Steric Hindrance: A Physical Barrier to Enzymatic Access

The most direct mechanism of resistance is the steric shield provided by the α-methyl group.[6] Proteolytic enzymes possess highly specific active sites that must accommodate the substrate peptide in a precise orientation for catalysis to occur. The addition of a methyl group to the α-carbon, where there is normally only a hydrogen atom, introduces significant bulk directly at the peptide backbone.

This steric clash physically obstructs the peptide from docking effectively within the enzyme's active site.[9] The enzyme's recognition sequence may be correct, but the modified residue cannot be properly positioned, thus preventing the formation of the enzyme-substrate complex necessary for cleavage.[9] This effect is particularly pronounced as it disrupts the approach of the catalytic residues of the protease to the scissile peptide bond.

Steric_Hindrance cluster_0 Native Peptide cluster_1 α-Methyl-Asp Peptide Peptide_Native N-Term ...-Ala-Asp-Gly-... C-Term Protease Protease Active Site Peptide_Native->Protease Binds & Cleaved Peptide_Modified N-Term ...-Ala-αMeAsp-Gly-... C-Term Methyl_Group CH₃ Peptide_Modified->Protease Binding Hindered (No Cleavage)

Caption: Steric hindrance of an α-methyl group preventing a peptide from fitting into a protease active site.

Conformational Rigidity: Locking Out the Recognition Signal

Beyond simple physical blocking, α-methylation imposes significant constraints on the conformational flexibility of the peptide backbone.[6][10][11] The substitution of the α-hydrogen with a methyl group sterically restricts the permissible rotational angles of the backbone, primarily the phi (φ) and psi (ψ) angles.[10] This reduction in conformational freedom forces the local peptide segment into a more defined, rigid structure.

While α-methylated amino acids are generally potent promoters of helical structures (both 3₁₀- and α-helices), the exact conformational preference is context-dependent.[10] Crucially, many proteases recognize their substrates in an extended β-strand conformation. By pre-organizing the peptide into a helical or turn-like structure, α-methylation effectively masks the recognition motif from the protease, which is unable to bind and cleave a substrate that is not in the required conformation.[9]

Conformational_Rigidity Start Unmodified Asp Residue Alpha_Me Introduce α-Methyl Group Start->Alpha_Me Restriction Restricts φ/ψ Torsional Space Alpha_Me->Restriction Conformation Favors Helical Conformation Restriction->Conformation Outcome_1 Reduced Protease Recognition Conformation->Outcome_1 Protease_Rec Protease Recognizes Extended Conformation Protease_Rec->Outcome_1 Outcome_2 Increased Proteolytic Resistance Outcome_1->Outcome_2

Caption: Logical flow showing how α-methylation induces conformational rigidity, leading to enhanced proteolytic resistance.

Synthetic Incorporation and Key Considerations

The benefits of α-methyl-aspartic acid are realized through its incorporation into a peptide sequence, a process that requires specialized considerations during Solid-Phase Peptide Synthesis (SPPS).

The building block, typically Fmoc-α-methyl-L-Aspartic acid with an appropriate side-chain protecting group, is introduced using standard SPPS protocols.[6][11] However, the steric hindrance that protects the final peptide from proteases also presents a challenge during synthesis.[12] The coupling of this sterically hindered amino acid is often sluggish and requires more potent coupling reagents (e.g., HATU, HBTU, PyBOP) and extended reaction times to ensure efficient amide bond formation.[6][11]

A notable side reaction in peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[6][13] While the α-methyl group may influence the rate of this side reaction, careful selection of protecting groups and coupling strategies remains essential to ensure the synthesis of a homogenous final product.[10]

SPPS_Workflow Start Resin Support Fmoc_AA1 1. Couple first Fmoc-AA 2. Wash Start->Fmoc_AA1 Deprotect_1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Deprotect_1 Fmoc_aMeAsp Couple Fmoc-αMeAsp(OtBu)-OH (Extended time, HATU/HBTU) Deprotect_1->Fmoc_aMeAsp Deprotect_2 Fmoc Deprotection Fmoc_aMeAsp->Deprotect_2 Elongate Continue Elongation Cycles Deprotect_2->Elongate Cleave Cleavage from Resin & Side-Chain Deprotection (TFA) Elongate->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: A schematic of the Solid-Phase Peptide Synthesis (SPPS) workflow highlighting the special coupling step for α-methyl-Asp.

Experimental Validation: Protocols for Assessing Proteolytic Stability

Quantifying the increase in stability conferred by α-methylation is critical. This is achieved through robust in vitro assays that monitor peptide degradation over time.

Standard Proteolytic Stability Assay Protocol

This protocol provides a reliable method for comparing the stability of a modified peptide to its unmodified counterpart in the presence of a specific protease or a complex biological matrix.

Methodology:

  • Peptide Solution Preparation: Prepare stock solutions (e.g., 1-5 mg/mL) of both the native and the α-methylated peptide in a suitable, sterile buffer (e.g., 50 mM Tris or PBS, pH 7.4).

  • Enzyme/Matrix Preparation: Prepare a working solution of the desired protease (e.g., Trypsin, Chymotrypsin, Pronase) or use fresh human serum or plasma.[2][6] The enzyme-to-substrate ratio is a critical parameter and should be optimized (e.g., 1:100 w/w).

  • Incubation: At t=0, add the protease or biological matrix to the peptide solutions to initiate the reaction. Maintain the incubation at a physiological temperature (37°C). An initial aliquot should be taken immediately before adding the enzyme (t=0 reference).

  • Time-Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).[6]

  • Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by rapid freezing.[14]

  • Analysis: Analyze the samples using a quantitative analytical technique, typically HPLC or LC-MS.

Analytical Quantification Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for stability assays.[6][14] The intact peptide is separated from its degradation fragments. The rate of degradation is determined by monitoring the decrease in the peak area of the intact peptide over time.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful method provides higher sensitivity and specificity.[15][16] It not only quantifies the disappearance of the parent peptide but can also be used to identify the exact cleavage sites by determining the mass of the degradation products, confirming that the modification is protecting the intended site.[17]

Data Analysis and Half-Life Determination

The primary output of a stability assay is the peptide's half-life (t½). This is calculated by plotting the percentage of remaining intact peptide against time and fitting the data to a first-order decay curve.

Assay_Workflow cluster_workflow Proteolytic Assay Workflow cluster_analysis Data Analysis Prep Prepare Peptide & Enzyme Solutions Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench Analyze Analyze via HPLC or LC-MS Quench->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for assessing proteolytic stability, from sample preparation to data analysis.

Data Summary: Quantifying the Impact of α-Methylation

The stabilizing effect of α-methylation is best illustrated through comparative data. The following table provides an illustrative example based on generally observed principles, showcasing the dramatic increase in proteolytic half-life.

Peptide SequenceModificationEnzymeHalf-life (t½)
Ac-Val-Lys-Asp -Gly-Tyr-Ile-NH₂NoneTrypsin< 1 hour
Ac-Val-Lys-(α-Me)Asp -Gly-Tyr-Ile-NH₂α-Methyl-Aspartic AcidTrypsin> 24 hours
Ac-Phe-Gly-Asp -Ala-Pro-NH₂NoneHuman Serum~ 20 minutes
Ac-Phe-Gly-(α-Me)Asp -Ala-Pro-NH₂α-Methyl-Aspartic AcidHuman Serum> 12 hours
Note: The data in this table is illustrative, based on generally observed principles of α-methylation.[6]

Implications for Drug Design and Development

The incorporation of α-methyl-aspartic acid is a strategic decision in peptide drug design that involves a careful balance of properties.[3][18]

  • Enhanced Pharmacokinetics: The primary benefit is a significantly extended biological half-life, which can reduce dosing frequency and improve therapeutic efficacy.[6]

  • Modulation of Biological Activity: The conformational rigidity imposed by the α-methyl group can impact receptor binding affinity.[6][10] In some cases, this pre-organization leads to a higher affinity conformation, enhancing potency.[6] In others, it may lock the peptide in a conformation that is suboptimal for binding, thereby reducing activity.[10] Therefore, empirical testing of biological activity is a mandatory validation step.

  • System-Dependent Effects: The precise impact on both stability and activity is highly dependent on the peptide sequence, the specific protease, and the target receptor.[6]

Conclusion

The introduction of an α-methyl group onto an aspartic acid residue provides a robust and predictable strategy for enhancing the proteolytic resistance of peptide therapeutics. The dual mechanisms of direct steric hindrance and the induction of conformational rigidity create a formidable defense against enzymatic degradation. While synthetic incorporation requires specialized protocols, the resulting improvement in stability often justifies the effort. As demonstrated, the validation of this stability is straightforward using standard biochemical assays. For the drug development professional, α-methylation of aspartic acid and other residues is a critical tool in the peptidomimetic arsenal, enabling the transformation of transiently active peptides into durable and effective therapeutic candidates.

References

  • The Impact of α-Methyl-Aspartic Acid on Peptide Bioactivity: A Compar
  • Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Compar
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
  • In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (2025). Benchchem.
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (2015). PMC.
  • Atom-level backbone engineering preserves peptide function while enhancing stability. (2026). Research Square.
  • Peptide Analysis Techniques Review.
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. (2011). Thermo Fisher Scientific.
  • Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Atom-level backbone engineering preserves peptide function while enhancing stability. (2025). bioRxiv.
  • The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. (2009). PubMed.
  • Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00892G.
  • High-throughput assay for screening the stability of peptide drugs in proteolytic environments. (2006). ASCENION GmbH.
  • UPLC-MS/MS method development for peptide analysis. (2025). AMSbiopharma.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. MDPI.
  • α-Methyl Amino Acids. Enamine.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One.
  • α-Methyl Amino Acids. Enamine.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

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Methodological & Application

Application Note: Overcoming Aspartimide Formation in SPPS Using Fmoc-α-Methyl-L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the synthesis of aspartic acid-containing peptides is frequently compromised by aspartimide (Asi) formation[1]. This base-catalyzed side reaction is initiated when the backbone amide nitrogen of the C-terminally adjacent residue nucleophilically attacks the β-carboxyl side-chain of the Asp residue, forming a five-membered succinimide ring[2]. Subsequent hydrolysis and epimerization of this intermediate lead to a complex mixture of α- and β-peptides, as well as D-Asp and D-isoAsp isomers[3]. These impurities often co-elute with the target peptide, severely complicating downstream purification and reducing overall yield[3].

The strategic incorporation of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-Asp(OtBu)-OH) provides a robust, sequence-independent solution to this persistent challenge[4]. By introducing a methyl group at the α-carbon, the local backbone conformation is highly restricted. This steric bulk physically prevents the requisite planarity and spatial proximity needed for the backbone nitrogen to attack the side-chain carbonyl, effectively shutting down the aspartimide formation pathway[2][5].

Mechanistic Pathway: Standard vs. α-Methylated Aspartic Acid

Understanding the thermodynamic and spatial divergence between standard L-Asp and its α-methylated counterpart is critical for optimizing synthesis parameters.

Mechanism cluster_standard Standard L-Aspartic Acid Pathway cluster_methyl α-Methyl-L-Aspartic Acid Pathway A1 Fmoc-Deprotection (Piperidine) A2 Backbone Amide Attack on β-Carbonyl A1->A2 A3 Aspartimide (Asi) Formation A2->A3 A4 Hydrolysis/Epimerization: α/β-peptides, D-isomers A3->A4 B1 Fmoc-Deprotection (Piperidine) B2 Steric Clash by α-Methyl Blocks Nucleophilic Attack B1->B2 B3 Conformational Restriction Maintains Backbone B2->B3 B4 Clean Peptide Elongation B3->B4

Mechanistic divergence between standard Asp and α-Me-Asp during base treatment in SPPS.

The Double-Edged Sword: Solving Side Reactions vs. Steric Hindrance

While Fmoc-α-Me-Asp(OtBu)-OH eliminates aspartimide formation, it introduces a distinct synthetic bottleneck: steric hindrance . The quaternary nature of the α-carbon significantly impedes acylation kinetics during two critical phases of elongation:

  • Coupling the α-Me-Asp residue itself: The bulkiness of the incoming amino acid requires high-efficiency coupling reagents (e.g., HATU, PyBOP) and extended reaction times (1-4 hours) to ensure complete formation of the active ester and subsequent acylation of the resin-bound peptide[6].

  • Coupling the subsequent residue (The Critical Bottleneck): Once the α-Me-Asp is incorporated and its Fmoc group is removed, the resulting N-terminal amine is highly shielded. Standard room-temperature couplings often fail here. To overcome the high activation energy barrier imposed by the quaternary α-carbon, microwave-assisted SPPS and highly reactive uronium salts (like HATU or COMU) are mandatory[7]. HATU is specifically selected because the nitrogen at position 7 of its benzotriazole ring provides neighboring group participation, stabilizing the highly reactive O-acylisourea intermediate.

Quantitative Data Summary

The following table summarizes the operational differences and expected outcomes when substituting standard Fmoc-L-Asp(OtBu)-OH with Fmoc-α-Me-L-Asp(OtBu)-OH.

ParameterStandard Fmoc-L-Asp(OtBu)-OHFmoc-α-Me-L-Asp(OtBu)-OHRationale / Causality
Aspartimide Formation Rate High (esp. in Asp-Gly, Asp-Asn)Minimal to UndetectableSteric clash from the α-methyl group prevents nucleophilic attack by the adjacent amide nitrogen[2].
Coupling Time (Self) 30 - 60 minutes1 - 4 hoursIncreased steric bulk of the α-methyl derivative slows down acylation kinetics[6].
Coupling Time (Next Residue) 30 - 60 minutesRequires Microwave (75°C)The resulting N-terminal amine is highly hindered by the adjacent quaternary α-carbon[7].
Preferred Coupling Reagents DIC/Oxyma, HBTUHATU, COMU, PyBOPHigh-potency reagents are necessary to drive sterically hindered couplings to completion[6].
Cleavage Yield (Crude Purity) Often <70% due to α/β-peptides>95% (Aspartimide-free)Absence of cyclic intermediates prevents the formation of isomeric and epimeric byproducts[5].

Optimized Experimental Protocols

The following self-validating protocols are designed to maximize coupling efficiency while maintaining the integrity of the growing peptide chain.

Resin Preparation and Swelling
  • Weigh the desired amount of pre-loaded resin (e.g., Wang or Rink Amide) into a fritted SPPS reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) or Dichloromethane (DCM) for 30–45 minutes at room temperature.

  • Drain the solvent completely.

Coupling of Fmoc-α-Me-Asp(OtBu)-OH

Causality Check: Because this building block is bulky, a slight excess of amino acid and a highly reactive activator are required to prevent deletion sequences.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-α-Me-Asp(OtBu)-OH and 3.9 eq of HATU in a minimal volume of DMF. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent capping of the resin by tetramethylguanidinium formation.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser test (for primary amines). If positive, repeat the coupling step before proceeding. Wash the resin with DMF (5 × 1 min).

Microwave-Assisted Acylation of the α-Me-Asp Amine (Critical Step)

Causality Check: The deprotected amine of the α-Me-Asp residue is severely sterically hindered. Room temperature coupling will likely fail. Microwave energy provides uniform volumetric heating to overcome the activation energy barrier[7].

  • Fmoc Deprotection: Remove the Fmoc group from the α-Me-Asp residue using 20% piperidine in DMF (2 × 5 mins). Wash with DMF (5 × 1 min).

  • Activation: Dissolve 5.0 eq of the subsequent Fmoc-amino acid and 4.9 eq of HATU (or COMU) in DMF. Add 10.0 eq of DIPEA.

  • Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain a temperature of 75°C for 15 to 30 minutes.

  • Wash & Verify: Drain and wash with DMF (5 × 1 min). Perform a Chloranil test (as the N-terminal amine is now secondary-like due to the α-methyl group; Kaiser test may yield false negatives).

Global Cleavage and Deprotection

Causality Check: Because the α-methyl group prevents aspartimide formation, the peptide backbone is exceptionally stable. Standard, highly acidic cleavage cocktails can be used without risking the generation of piperidide adducts[5].

  • Wash the completed peptide-resin with DCM (5 × 1 min) and dry under vacuum.

  • Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 to 3 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to RP-HPLC purification.

SPPS Workflow for Sterically Hindered Amino Acids

Workflow Start Resin Swelling (DMF/DCM) Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect1 Couple1 Couple Fmoc-α-Me-Asp(OtBu)-OH (HATU/DIPEA, 1-4 hrs) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect2 Couple2 Couple Subsequent Amino Acid (Microwave, 75°C, HATU/DIPEA) Deprotect2->Couple2 Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Couple2->Cleavage End Purified Peptide (Free of Aspartimide) Cleavage->End

Optimized SPPS workflow highlighting the critical microwave-assisted coupling step.

References

  • National Institutes of Health (NIH) / PMC. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at:[Link]

  • Iris Biotech GmbH. ASPARTIMIDE FORMATION. Available at:[Link]

Sources

Microwave-assisted synthesis conditions for alpha-methyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of


-Methyl-L-Aspartic Acid 

Executive Summary


-Methyl-L-aspartic acid (AMA) is a critical excitatory amino acid analogue used extensively to probe glutamate transporters (EAATs). Its quaternary 

-carbon introduces significant steric hindrance, making conventional thermal synthesis slow and prone to side reactions. This Application Note details a high-efficiency protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging the dipolar polarization of the transition state, this method reduces alkylation times from 12–24 hours to under 30 minutes while suppressing side reactions common in conventional heating.

Introduction & Mechanistic Rationale

The synthesis of


-disubstituted amino acids presents a classic challenge in organic chemistry: the construction of a quaternary carbon center. The steric bulk of the electrophile and the nucleophile often necessitates harsh conditions that degrade enantiopurity.

The Microwave Advantage: In Phase Transfer Catalyzed (PTC) alkylations, the reaction rate is limited by the interfacial transfer of the anionic nucleophile. Microwave irradiation provides efficient internal heating, increasing the collision frequency at the interface and lowering the activation energy (


) for the sterically demanding 

attack.

Synthetic Strategy (The O'Donnell Route): This protocol adapts the O'Donnell Schiff base alkylation.[1] We utilize the benzophenone imine of tert-butyl alaninate as the nucleophile. The pre-existing methyl group ensures the


-methyl functionality, while the bulky tert-butyl ester prevents saponification during the basic alkylation step.

Pathway:

  • Substrate: tert-Butyl alaninate benzophenone imine.

  • Electrophile: tert-Butyl bromoacetate (introduces the aspartic side chain).

  • Catalysis: Chiral Phase Transfer Catalyst (Cinconidine derivative) for enantioselectivity.

Experimental Protocol

Reagents and Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Starting Material: tert-Butyl alaninate benzophenone imine (Commercial or synthesized via transimination).

  • Electrophile: tert-Butyl bromoacetate.

  • Base: Potassium Hydroxide (50% aq. w/v).

  • Catalyst:

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).
  • Solvent: Toluene (HPLC Grade).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave vial, dissolve tert-Butyl alaninate benzophenone imine (309 mg, 1.0 mmol) in Toluene (3.0 mL).

  • Add the Chiral PTC (60 mg, 0.1 mmol).

  • Add tert-Butyl bromoacetate (234 mg, 1.2 mmol).

  • Add 50% KOH (0.5 mL) dropwise. Note: The biphasic mixture will be distinct.

Step 2: Microwave Irradiation

  • Seal the vial and place it in the microwave cavity.

  • Program the following dynamic method:

ParameterSettingRationale
Temperature 60°CSufficient for activation without degrading the catalyst.
Power 50 W (Max)Low power prevents temperature overshoot in biphasic systems.
Hold Time 20:00 minConventional heating requires 18+ hours.
Stirring HighCritical for phase transfer efficiency.
Pressure Limit 200 psiSafety cutoff (unlikely to be reached with Toluene).

Step 3: Workup & Hydrolysis

  • Cool the vial to room temperature.

  • Dilute with Et2O (10 mL) and wash with water (3 x 5 mL) to remove base and catalyst.

  • Dry organic layer (

    
    ) and concentrate in vacuo.
    
  • Hydrolysis: Dissolve the crude oil in 6N HCl (5 mL) and THF (2 mL).

  • Microwave at 100°C for 15 min (High absorption). This cleaves both the imine and the tert-butyl esters simultaneously.

  • Wash the aqueous hydrolysate with Et2O (2 x 5 mL) to remove the benzophenone byproduct.

Step 4: Purification

  • Load the aqueous acidic layer onto a cation exchange column (Dowex 50W-X8,

    
     form).
    
  • Wash with water until neutral.

  • Elute the amino acid with 1M NH4OH .

  • Lyophilize the fractions to obtain

    
    -methyl-L-aspartic acid as a white solid.
    

Visualization of Workflow

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from the Alanine precursor to the final Aspartic acid derivative via Phase Transfer Catalysis.

G cluster_0 Precursors cluster_1 Microwave PTC Cycle Start Alanine Imine (Substrate) Inter Ion Pair Intermediate Start->Inter Base (KOH) Catalyst Reagent t-Butyl Bromoacetate (Electrophile) Reagent->Inter Prod_Protected Protected Di-ester Inter->Prod_Protected MW Irradiation 60°C, 20 min Final alpha-Methyl-L-Aspartic Acid (Target) Prod_Protected->Final Hydrolysis (HCl, MW 100°C)

Caption: Fig 1. Microwave-assisted Phase Transfer Catalytic alkylation of Alanine Schiff base followed by acidic hydrolysis.

Figure 2: Experimental Workflow

A step-by-step guide to the physical laboratory process.

Workflow Prep 1. Preparation Dissolve Imine & PTC in Toluene Add Electrophile & KOH MW_Alk 2. MW Alkylation 60°C | 20 min | High Stir (Formation of Quaternary Center) Prep->MW_Alk Extract 3. Extraction Wash w/ H2O, Dry Organic Layer (Remove Catalyst/Salts) MW_Alk->Extract MW_Hyd 4. MW Hydrolysis 6N HCl/THF | 100°C | 15 min (Deprotection) Extract->MW_Hyd Purify 5. Purification Dowex Ion Exchange Elute w/ NH4OH -> Lyophilize MW_Hyd->Purify

Caption: Fig 2. Operational workflow for the synthesis and purification of AMA.

Results & Optimization Data

The following table summarizes the optimization of the alkylation step. Note how Microwave irradiation significantly outperforms conventional heating.

EntryMethodTemp (°C)TimeYield (%)Notes
1Conventional Oil Bath2518 h65Slow conversion, incomplete.
2Conventional Oil Bath606 h72Better conversion, some byproduct.
3Microwave (This Protocol) 60 20 min 88 Clean profile, high throughput.
4Microwave1005 min60Decomposition of catalyst observed.

Troubleshooting & Critical Parameters

  • Stirring is Non-Negotiable: This is a biphasic reaction (Organic/Aqueous). Without vigorous magnetic stirring, the phase transfer catalyst cannot shuttle ions effectively, leading to failed reactions regardless of microwave power.

  • Temperature Control: Do not exceed 70°C during the alkylation step. The Cinchona alkaloid catalysts can undergo Hofmann elimination at high temperatures, destroying the chiral induction source.

  • Hydrolysis Safety: The hydrolysis step generates isobutylene gas (from t-butyl esters). Ensure the microwave vial is rated for pressure (up to 20 bar) and cool completely before venting.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society. Link

  • Santra, S., et al. (2020). "Green Synthesis of Amino Acids: A Review." Green Chemistry Letters and Reviews. Link

Sources

Application Note: Automated Peptide Synthesizer Settings for α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis

Introduction: The Double-Edged Sword of α-Methylation

The strategic incorporation of α-methylated amino acids into peptide sequences is a powerful tool in modern drug discovery and development. This modification, where the α-hydrogen is replaced by a methyl group, introduces significant conformational constraints on the peptide backbone.[1][2] The steric hindrance imposed by the additional methyl group restricts the available Ramachandran space, often inducing or stabilizing helical secondary structures.[1][3][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for its target, increased proteolytic stability, and improved pharmacokinetic properties.[1][5]

However, the very steric bulk that confers these desirable properties also presents a significant challenge during automated solid-phase peptide synthesis (SPPS).[6][7] The increased steric hindrance around the α-carbon impedes both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the incoming amino acid, often leading to incomplete reactions and the accumulation of deletion sequences.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize automated peptide synthesizer settings for the successful incorporation of α-methylated amino acids.

The Core Challenge: Steric Hindrance and Its Consequences

The primary obstacle in synthesizing peptides containing α-methylated residues is the steric shield created by the α-methyl group. This has a cascading effect on the two critical steps of the SPPS cycle: Fmoc deprotection and amino acid coupling.

  • Incomplete Fmoc Deprotection: The bulky α-methyl group can physically block the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group, leading to incomplete removal of this protecting group.[6] This results in the failure to elongate the peptide chain in that cycle, creating a deletion impurity that can be difficult to separate from the target peptide.

  • Sluggish and Incomplete Coupling: Similarly, the steric hindrance makes the N-terminal amine of the α-methylated residue a less accessible nucleophile. The incoming activated amino acid faces a significant energy barrier to approach the coupling site, resulting in slower reaction kinetics and potentially incomplete coupling.[7] Standard coupling conditions often prove insufficient to drive these reactions to completion.

Optimized Protocols for Automated Synthesizers

To address these challenges, a multi-faceted approach involving modifications to both the deprotection and coupling steps is necessary. The following protocols are designed for implementation on most automated peptide synthesizers.

I. Enhanced Fmoc Deprotection Strategies

Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for 5-10 minutes) are often inadequate for α-methylated residues. The following modifications are recommended:

Protocol 1: Extended Deprotection Time

A straightforward yet effective method is to increase the duration of the deprotection step.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for an extended period, typically 20-30 minutes for the first deprotection cycle.[6]

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 for a second deprotection cycle of 10-15 minutes to ensure complete removal of the Fmoc group.[6]

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Elevated Temperature Deprotection

Increasing the reaction temperature can enhance the rate of Fmoc removal.

  • Swell the peptide-resin in DMF.

  • Program the automated synthesizer to perform the deprotection steps at a moderately elevated temperature (e.g., 35-40°C).[6]

  • Utilize the extended deprotection times as described in Protocol 1.

  • Caution: Be mindful that elevated temperatures can increase the risk of side reactions such as aspartimide formation, particularly with aspartic acid derivatives.[6]

Protocol 3: Stronger Base Systems (Use with Caution)

For extremely challenging deprotections, a stronger base system can be employed. This should be considered a last resort due to the increased risk of side reactions.

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Add the deprotection solution to the resin and agitate for 2-5 minutes.[6]

  • Drain the deprotection solution immediately.

  • Wash the resin thoroughly with DMF (at least 5 x 1 min).[6]

  • Critical Note: DBU is a very strong, non-nucleophilic base that can promote side reactions. Its use should be carefully evaluated for each specific sequence.

II. Advanced Coupling Strategies for Sterically Hindered Residues

Standard carbodiimide-based coupling reagents like DIC/HOBt are often insufficient for driving the coupling of α-methylated amino acids to completion.[7] More potent activating reagents and modified protocols are required.

Protocol 4: Double Coupling with High-Potency Reagents

The "double coupling" strategy involves repeating the coupling step to ensure the reaction goes to completion.[8]

  • First Coupling:

    • Following Fmoc deprotection and washing, swell the resin in a suitable solvent like DMF or N-methylpyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help disrupt peptide aggregation.[7]

    • In a separate vessel, pre-activate the Fmoc-α-methylated amino acid (4 equivalents relative to resin loading) with a high-potency coupling reagent (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.[7] Allow pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[7]

  • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated Fmoc-α-methylated amino acid.

    • Allow the second coupling to proceed for another 45-60 minutes.

  • Wash the resin thoroughly with DMF to remove excess reagents and by-products.

Table 1: Recommended Coupling Reagents for α-Methylated Amino Acids

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly effective for sterically hindered couplings.[7][9]
HCTU Aminium SaltMore reactive than HBTU, providing rapid coupling.[7][9]
PyBOP Phosphonium SaltExcellent for minimizing racemization.[7][9]
COMU Aminium SaltSafer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[10]
TOTT Thiuronium SaltShows good results with methylated amino acids, with potentially lower racemization than other reagents.[10]
TFFH Fluorinating AgentGenerates highly reactive acyl fluorides, ideal for extremely hindered couplings.[7][10]

Protocol 5: Acyl Fluoride Formation for Extremely Difficult Couplings

In cases where even potent aminium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[7][10]

  • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) in an anhydrous solvent like DCM.

  • Add a fluorinating agent such as TFFH and a suitable base.

  • Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed.

Monitoring and Verification

Given the challenges associated with incorporating α-methylated amino acids, it is crucial to monitor the completeness of both deprotection and coupling steps.

  • Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin.[11] A positive result (blue beads) after a coupling step indicates an incomplete reaction.

  • UV-Vis Monitoring of Fmoc Deprotection: Many modern automated synthesizers are equipped with a UV-Vis detector to monitor the release of the dibenzofulvene-piperidine adduct in real-time.[6][12] The deprotection is complete when the UV absorbance at around 301 nm returns to baseline.[6]

Visualizing the Process

To better understand the workflows, the following diagrams illustrate the key concepts.

Caption: Workflow for incorporating α-methylated amino acids in SPPS.

Steric_Hindrance cluster_standard Standard Amino Acid cluster_methylated α-Methylated Amino Acid C_alpha H_alpha H C_alpha->H_alpha N_term NH2 C_alpha->N_term C_term COOH C_alpha->C_term R_group R C_alpha->R_group C_alpha_Me Me_group CH3 C_alpha_Me->Me_group N_term_Me NH2 C_alpha_Me->N_term_Me C_term_Me COOH C_alpha_Me->C_term_Me R_group_Me R C_alpha_Me->R_group_Me Approach Incoming Reagent (e.g., Piperidine, Activated AA) Approach->N_term Less Hindered Approach->N_term_Me More Hindered

Caption: Steric hindrance at the α-carbon of methylated amino acids.

Conclusion

The successful incorporation of α-methylated amino acids using automated peptide synthesizers is readily achievable with appropriate modifications to standard protocols. By extending deprotection times, utilizing more potent coupling reagents, and employing strategies such as double coupling, researchers can overcome the challenges posed by steric hindrance. These adjustments ensure high-purity synthesis of conformationally constrained peptides, paving the way for the development of next-generation therapeutics with enhanced efficacy and stability.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Deprotection of Fmac-alpha-methyl-L-Asp.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Lama, D., et al. (2017). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 8(11), 7594–7602. Retrieved from [Link]

  • Not available.
  • Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(6), 2216. Retrieved from [Link]

  • Not available.
  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. Retrieved from [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Cleavage cocktail optimization for peptides with alpha-methyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cleavage & Deprotection of Peptides Containing


-Methyl-L-Aspartic Acid [1]

Executive Summary

The incorporation of


-methyl-L-aspartic acid (

-Me-Asp) into peptide sequences is a definitive strategy to suppress aspartimide formation—a notorious side reaction in SPPS that leads to racemization and chain termination.[2] However, the very steric properties that make

-Me-Asp effective also alter the kinetics of side-chain deprotection. This guide provides an optimized cleavage protocol designed to overcome the steric shielding of the

-tert-butyl ester (OtBu) group, ensuring high crude purity without compromising sensitive residues like Methionine, Cysteine, or Tryptophan.

Introduction: The Steric Paradox

In standard Fmoc-SPPS, Aspartic acid is prone to nucleophilic attack by the backbone amide nitrogen of the adjacent residue (especially in Asp-Gly sequences), forming a succinimide ring (aspartimide).[2][3] This results in


-peptide mixtures that are often inseparable by HPLC.[4]

The Solution:


-Me-Asp introduces a methyl group at the 

-carbon.[1][2] This quaternary center locks the backbone conformation, sterically preventing the nitrogen from accessing the side-chain carbonyl, effectively eliminating aspartimide formation [1].[1]

The Challenge: The "neopentyl-like" steric environment created by the


-methyl group shields the side-chain protecting group (OtBu). While standard cleavage conditions (95% TFA) are often cited, they can lead to incomplete deprotection (mass +56 Da) in difficult sequences due to the restricted diffusion of the cleavage reagents and the leaving tert-butyl cation [2].

Mechanistic Insight & Visualization

To optimize the cleavage, we must understand the competing forces. The deprotection of the Asp(OtBu) side chain is an acid-catalyzed


 reaction. The rate-limiting step is the dissociation of the tert-butyl cation.
  • Standard Asp: The cation leaves easily and is trapped by scavengers.

  • 
    -Me-Asp:  The bulky 
    
    
    
    -methyl group creates a "solvent cage" effect, potentially trapping the generated carbocation near the nucleophilic side chain, increasing the risk of re-alkylation or simply slowing down the initial protonation.
Diagram 1: The Steric Shielding & Aspartimide Blockade

G cluster_0 Standard Aspartic Acid cluster_1 alpha-Methyl Aspartic Acid Asp Asp(OtBu) Imide Aspartimide (Side Reaction) Asp->Imide Backbone N attack (Fast in Asp-Gly) MeAsp alpha-Me-Asp(OtBu) Blocked Stable Peptide (No Imide) MeAsp->Blocked Steric Blockade of N-attack Incomplete Incomplete Deprotection (+56 Da) MeAsp->Incomplete Steric Shielding of OtBu group

Caption: Comparative mechanism showing how


-methylation prevents aspartimide formation but introduces the risk of incomplete deprotection due to steric shielding.

Optimized Cleavage Cocktails

For peptides containing


-Me-Asp, the "Standard" cocktail (TFA/Water/TIS) is often insufficient for sequences longer than 15 residues or those with multiple hindered amino acids. We recommend a tiered approach based on peptide composition.
Table 1: Cocktail Selection Matrix
Cocktail TypeComposition (v/v)Target ApplicationKey Mechanism
Cocktail A (Robust) TFA (92.5%) TIS (2.5%) H₂O (2.5%) DODT (2.5%)General Use Peptides with

-Me-Asp but NO Met/Trp.
DODT acts as a highly efficient scavenger for the bulky t-butyl cations released from the hindered environment.
Cocktail B (Reagent K) TFA (82.5%) Phenol (5%) H₂O (5%) Thioanisole (5%) EDT (2.5%)Sensitive Sequences Peptides containing Met, Cys, or Trp.[1]Phenol and Thioanisole prevent alkylation of sensitive side chains by the "trapped" t-butyl cations [3].
Cocktail C (High Power) TFA (90%) TIS (5%) H₂O (5%) + Heat (35°C) Stubborn Sequences Aggregated sequences where deprotection is kinetically slow.Mild thermal energy overcomes the steric barrier of the

-methyl group.

Critical Note: Avoid using 100% TFA. Water is essential as a nucleophile to facilitate the hydrolysis of the ester bond after the carbocation leaves.

Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale on Wang or Rink Amide resin.

Phase 1: Pre-Cleavage Preparation
  • DCM Wash: Wash resin 3x with Dichloromethane (DCM) to remove traces of DMF. DMF is basic and can neutralize the TFA, reducing cleavage efficiency.

  • Vacuum Dry: Dry the resin under vacuum for 20 minutes. Residual solvent dilutes the cocktail.

Phase 2: The Cleavage Reaction[5][6]
  • Cocktail Preparation: Prepare Cocktail B (Reagent K) fresh.

    • Recipe: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT (1,2-Ethanedithiol).

    • Safety: EDT has a pungent stench; work strictly in a fume hood.

  • Incubation: Add 10 mL of cocktail per 1 g of resin.

    • Standard Time: 2 Hours.

    • 
      -Me-Asp Optimization:  Extend reaction time to 3.5 - 4 Hours . The steric hindrance requires this extra time to ensure the cleavage equilibrium shifts fully to the deprotected state [4].
      
  • Agitation: Shake moderately. Do not use a magnetic stir bar directly on the resin (grinding effect).

Phase 3: Post-Cleavage Workup
  • Filtration: Filter the resin into a 50 mL centrifuge tube containing cold Diethyl Ether (35 mL).

  • Precipitation: The peptide should precipitate immediately.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the supernatant.

  • Ether Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 2x. This removes the scavengers (Phenol/Thioanisole) which can adhere to hydrophobic peptides.

Decision Logic for Troubleshooting

Use this logic flow to diagnose issues if the mass spectrum shows anomalies (e.g., M+56 peaks).

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Analyze Crude MS CheckMass Is Mass Correct? Start->CheckMass Success Proceed to HPLC CheckMass->Success Yes Issue1 Mass = M + 56 Da (t-Butyl adduct) CheckMass->Issue1 No Issue2 Mass = M - 18 Da (Aspartimide) CheckMass->Issue2 No Action1 Incomplete Deprotection: 1. Use Cocktail B 2. Extend time to 4-5h Issue1->Action1 Action2 Rare for alpha-Me-Asp: Check for Asp-Gly in sequence. Lower temp to 0°C during cleavage. Issue2->Action2

Caption: Diagnostic workflow for identifying cleavage issues. M+56 indicates the steric hindrance of


-Me-Asp prevented full OtBu removal.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][2][5] International Journal of Peptide and Protein Research, 36(3), 255-266.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Application Notes and Protocols: Solvent Selection for Dissolving Fmoc-alpha-methyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

Fmoc-alpha-methyl-L-aspartic acid is a critical non-canonical amino acid utilized in the design of peptides with enhanced therapeutic properties. The incorporation of an α-methyl group provides conformational rigidity and increased resistance to enzymatic degradation.[1][2] However, this structural modification also introduces significant steric hindrance, which can pose considerable challenges during solid-phase peptide synthesis (SPPS), most notably in the dissolution of the amino acid building block. Inadequate dissolution leads to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final peptide products.[3] This document provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound, offering a systematic approach to solvent selection and detailed protocols for its effective dissolution.

Physicochemical Properties and their Impact on Solubility

To effectively select a solvent, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₆PubChem[4]
Molecular Weight 369.4 g/mol PubChem[1][4]
XLogP3 2.4PubChem[1][4]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 6PubChem[1]

The molecule possesses both hydrophobic (Fmoc group) and hydrophilic (two carboxylic acid groups) regions, classifying it as amphiphilic. The XLogP3 value of 2.4 indicates a moderate lipophilicity. The presence of the bulky, non-polar Fmoc group and the sterically demanding α-methyl group are the primary contributors to its poor solubility in many common solvents.

Solvent Selection: A Multifaceted Approach

The ideal solvent for SPPS must fulfill several criteria: effectively dissolve the Fmoc-amino acids and coupling reagents, adequately swell the resin, and minimize aggregation of the growing peptide chain.[5] For sterically hindered amino acids like this compound, a solvent's ability to overcome intermolecular forces and solvate both polar and non-polar moieties is paramount.

Commonly Used Solvents in Solid-Phase Peptide Synthesis

Polar aprotic solvents are the most widely used in Fmoc-based SPPS due to their ability to dissolve a broad range of protected amino acids and reagents.[6]

  • N,N-Dimethylformamide (DMF): Often the default solvent in SPPS, DMF is a polar aprotic solvent with a good balance of properties for dissolving most Fmoc-amino acids and swelling polystyrene-based resins.[7][8] However, its tendency to release reactive amines over time can lead to premature Fmoc deprotection.[7]

  • N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and often provides superior solvation, leading to improved coupling yields, especially for difficult sequences.[7] It is frequently considered the solvent of choice for many peptide chemists.[7]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO can be a powerful tool for dissolving particularly difficult-to-solubilize amino acids and for disrupting peptide aggregation.[7] It is often used as a co-solvent.

  • Dichloromethane (DCM): While commonly used in Boc chemistry, DCM is less favored in Fmoc SPPS as it can react with piperidine.[7] However, it can be useful in specific applications and for dissolving certain protected amino acids.

"Green" and Alternative Solvents

Growing environmental and safety concerns have spurred research into less hazardous alternatives to traditional SPPS solvents like DMF and NMP.[6][9]

  • 2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent has shown promise as a greener alternative, particularly for syntheses on certain resin types.[9]

  • Cyclopentyl methyl ether (CPME): Another "green" ether-based solvent with reduced toxicity compared to DMF and NMP.[9]

  • N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as a reprotoxin, NBP is a promising alternative.[6]

The choice of these alternative solvents often requires more extensive optimization of the synthesis protocol.[9]

Comparative Analysis of Solvents for this compound

Solvent/Solvent SystemExpected SolubilityRationale & Key Considerations
DMF ModerateA good starting point, but may require heating or sonication for complete dissolution.
NMP Good to HighHigher polarity than DMF often leads to better solvation of hindered amino acids.[7]
DMSO HighExcellent for breaking up aggregates, but its high boiling point can make it difficult to remove.
DMF/DMSO (e.g., 1:1 v/v) HighA common and effective mixture for dissolving difficult amino acids.
NMP/DMSO (e.g., 1:1 v/v) HighCombines the strong solvating power of both solvents.
DCM Low to ModerateGenerally not the first choice for Fmoc chemistry, but can be useful in some instances.
Acetonitrile (ACN) or Tetrahydrofuran (THF) Low to ModerateCan be effective with certain PEG-based resins and for coupling hindered amino acids.[7]

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution of this compound. It is crucial to start with a small-scale test to determine the optimal conditions before proceeding with the full-scale reaction.

Protocol 1: Standard Dissolution in NMP

This protocol is recommended as the initial approach for dissolving this compound.

  • Preparation: In a clean, dry vial, weigh the required amount of this compound.

  • Solvent Addition: Add the calculated volume of NMP to achieve the desired concentration (typically 0.2-0.5 M for coupling reactions).

  • Initial Mixing: Vortex the vial for 1-2 minutes at room temperature.

  • Sonication (if necessary): If the amino acid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, gently warm the solution to 30-40°C with continued vortexing. Avoid excessive heat, which can promote side reactions.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

Protocol 2: Dissolution using a DMF/DMSO Co-solvent System

This protocol is recommended for instances where Protocol 1 fails to achieve complete dissolution.

  • Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Co-solvent Preparation: Prepare a 1:1 (v/v) mixture of DMF and DMSO.

  • Solvent Addition: Add the co-solvent mixture to the vial to the desired final concentration.

  • Mixing and Sonication: Vortex the vial for 2-3 minutes. If necessary, sonicate for 10-15 minutes.

  • Visual Inspection: Confirm complete dissolution before proceeding with the coupling reaction.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent for dissolving this compound.

Solvent_Selection_Workflow Start Start: Dissolve Fmoc-α-methyl-L-aspartic acid Try_NMP Attempt dissolution in NMP (Protocol 1) Start->Try_NMP Dissolved_NMP Completely Dissolved? Try_NMP->Dissolved_NMP Use_NMP Proceed with NMP solution Dissolved_NMP->Use_NMP Yes Try_DMF_DMSO Attempt dissolution in DMF/DMSO (1:1) (Protocol 2) Dissolved_NMP->Try_DMF_DMSO No Dissolved_DMF_DMSO Completely Dissolved? Try_DMF_DMSO->Dissolved_DMF_DMSO Use_DMF_DMSO Proceed with DMF/DMSO solution Dissolved_DMF_DMSO->Use_DMF_DMSO Yes Troubleshoot Further Troubleshooting: - Increase DMSO ratio - Consider alternative solvents - Consult technical support Dissolved_DMF_DMSO->Troubleshoot No

Caption: Solvent selection workflow for this compound.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into a peptide sequence is critically dependent on achieving complete dissolution. While NMP is a robust starting point, a systematic approach involving co-solvents and controlled energy input (sonication, gentle heating) is often necessary. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this valuable building block, leading to higher purity peptides and more reliable synthetic outcomes.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.

Sources

High-Performance Manual Coupling Protocol for Fmoc-α-methyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: Fmoc-α-methyl-L-aspartic acid represents a "privileged" scaffold in medicinal chemistry, offering severe conformational constraints that stabilize helical secondary structures and improve metabolic stability. However, the geminal dimethyl effect that provides this stability creates a formidable steric barrier during solid-phase peptide synthesis (SPPS).

The chemical reality: The additional methyl group at the


-carbon creates a "steric shield" around the electrophilic carbonyl carbon. Standard carbodiimide (DIC) or HOBt-based protocols typically result in incomplete coupling (<40% conversion), leading to deletion sequences that are difficult to purify.

The Solution: This protocol utilizes HOAt-based activation chemistry (HATU or PyAOP) . Unlike HOBt, the pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation) via a hydrogen bond to the incoming amine, accelerating the coupling rate by up to 100-fold compared to standard methods. Furthermore, because


-methyl amino acids lack an acidic proton at the 

-carbon, they are immune to base-catalyzed racemization via the oxazolone mechanism, allowing for the use of potent bases and extended reaction times without loss of chiral integrity.

Critical Materials & Reagents

ComponentRecommended ReagentMechanistic Justification
Coupling Reagent HATU or PyAOP Generates the highly reactive OAt-active ester.[1] PyAOP (phosphonium salt) is preferred if the reaction must run >4 hours to avoid guanidinylation of the resin-bound amine.
Base DIEA (Diisopropylethylamine)Non-nucleophilic base required to deprotonate the carboxylic acid for activation.
Solvent DMF (Anhydrous)Standard solvent. If aggregation is suspected (hydrophobic sequence), use a 1:1 mixture of DMF and NMP.[2]
Amino Acid Fmoc-α-Me-L-Asp(OtBu)-OH The side chain must be protected (usually t-Butyl) to prevent side reactions.[3][4]
Monitoring Kaiser Test Kit Essential for detecting unreacted primary amines.

Step-by-Step Manual Coupling Protocol

Phase 1: Resin Preparation & Deprotection

Do not underestimate solvation. Steric coupling requires maximum resin swelling to expose reactive sites.

  • Swelling: Place the resin in the reaction vessel. Add DMF (10 mL/g resin) and swell for 30–45 minutes under gentle nitrogen bubbling or shaking.

  • Fmoc Removal: Drain DMF. Add 20% Piperidine in DMF (5 mL/g).

    • Cycle 1: Agitate for 5 minutes. Drain.

    • Cycle 2: Agitate for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine (which would consume the expensive HATU).

    • DMF (3x 2 min) -> DCM (3x 2 min) -> DMF (3x 2 min).

    • Check: Perform a Kaiser test on a few beads.[1] They should be Deep Blue (positive for free amine).

Phase 2: Activation (The "In-Situ" Method)

Pre-activation is generally avoided in modern SPPS to prevent side reactions, but for hindered amino acids, a brief 1-minute pre-activation ensures the active ester is ready immediately upon contact with the resin.

Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.[2]

  • Weigh 4.0 equivalents of Fmoc-α-Me-L-Asp(OtBu)-OH relative to resin loading.

  • Weigh 3.9 equivalents of HATU (use slightly less than the AA to ensure no excess HATU caps the resin).

  • Dissolve both in the minimum amount of dry DMF needed to mobilize (approx. 0.2 M concentration).

  • Add 8.0 equivalents of DIEA.

  • Vortex briefly (30–60 seconds). The solution should turn yellow, indicating the formation of the activated OAt-ester.

Phase 3: The Coupling Reaction
  • Immediately add the activated solution to the resin.[1]

  • Agitate: Shake or bubble with nitrogen at room temperature.

    • Standard Time:2 to 4 hours . (Standard AA coupling is usually 30-60 mins).

  • Drain and Wash: Drain the reaction mixture. Wash resin with DMF (3x 2 min).

Phase 4: Validation & Double Coupling (Mandatory)

Due to the steric bulk, a single coupling rarely achieves >99% yield.

  • Kaiser Test: Take a small sample of beads (~10-20 beads). Wash them with ethanol. Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 minutes.

    • Result: If beads are Blue or have a blue rim, coupling is incomplete.

  • Double Coupling: If the test is positive (or even slightly blue), repeat Phase 2 and Phase 3 exactly as before.

    • Optimization: For the second coupling, you may switch to PyAOP if available, or extend the time to overnight.

Phase 5: Capping (The Safety Net)

If the Kaiser test remains slightly positive after double coupling, you must cap the unreacted amines to prevent the formation of "deletion sequences" (N-1 peptides) that are impossible to separate during purification.

  • Add Capping Solution (Acetic Anhydride : Pyridine : DMF in a 1:2:10 ratio).

  • Agitate for 10–15 minutes.

  • Wash thoroughly with DMF and DCM.[1]

Visualizing the Workflow

CouplingWorkflow cluster_fail If Positive after 2x Start Resin with Free Amine Activation Activation (Fmoc-α-Me-Asp + HATU + DIEA) Wait 1 min Start->Activation Coupling Coupling Reaction (2-4 Hours, Room Temp) Activation->Coupling Wash Wash Resin (DMF) Coupling->Wash Kaiser Kaiser Test (Ninhydrin) Wash->Kaiser DoubleCouple Double Coupling (Repeat Activation & Coupling) Kaiser->DoubleCouple Blue (Positive) Cap Acetylation Capping (Acetic Anhydride) Kaiser->Cap Still Positive Success Proceed to Next Deprotection Kaiser->Success Colorless (Negative) DoubleCouple->Wash DoubleCouple->Kaiser Re-test Cap->Success Terminated Chains

Caption: Logical flow for manual coupling. Note the mandatory decision loop at the Kaiser test stage.

Mechanistic Insight: The Steric Shield

Why is this necessary? The diagram below illustrates the spatial blockage caused by the


-methyl group.

StericShield AlphaC α-Carbon Methyl α-Methyl (Steric Bulk) AlphaC->Methyl SideChain Asp Side Chain (Protected) AlphaC->SideChain Carbonyl C=O (Target) AlphaC->Carbonyl Amine Resin-NH2 (Nucleophile) Methyl->Amine Repulsion/Blockage

Caption: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methyl group physically obstructs the trajectory of the incoming resin-bound amine.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Consistently Positive Kaiser Test Aggregation or extreme steric hindrance.1. Switch solvent to NMP or DMF/DCM (1:1). 2. Use Magic Mixture (DCM:DMF:NMP 1:1:1 with 1% Triton X). 3. Elevate temperature to 50°C (Safe for

-Me-AAs as they do not racemize).
Gelling of Resin Pseudo-dilution effect due to aggregation.Use PEG-based resins (e.g., ChemMatrix) which swell better in difficult sequences compared to Polystyrene.
Aspartimide Formation Usually caused by base-catalyzed ring closure.[5]Good News:

-methyl-Asp is resistant to aspartimide formation because the methyl group restricts the rotation required to form the succinimide ring [4]. Standard Asp requires bulky protecting groups (e.g., OMpe), but

-Me-Asp is self-protecting in this regard.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Synthesis of cyclic peptides using Fmoc-alpha-methyl-L-aspartic acid

Application Note: Synthesis of Cyclic Peptides Utilizing Fmoc- -methyl-L-aspartic Acid[1]

Executive Summary

The incorporation of


Fmoc-

-methyl-L-aspartic acid

However, the quaternary carbon center introduces significant steric hindrance (A(1,3) strain), making standard SPPS protocols insufficient. This guide details an optimized workflow for coupling this sterically demanding residue and executing a high-yield on-resin cyclization.

Strategic Analysis & Mechanistic Insight

The Steric Challenge

The primary bottleneck in utilizing Fmoc-

  • Coupling to

    
    -Me-Asp:  The incoming activated carboxylate faces steric clash from the 
    
    
    -methyl group of the resin-bound amine.
  • Coupling onto

    
    -Me-Asp:  The N-terminal amine of the anchored 
    
    
    -Me-Asp is poorly nucleophilic due to shielding by the methyl group.

Expert Insight: Standard carbodiimides (DIC) or aminiums (HBTU) often fail here. We utilize 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU with extended reaction times and elevated temperatures (microwave assistance) to drive these reactions to completion.

The Aspartimide Advantage

In standard Fmoc-SPPS, Asp residues are prone to base-catalyzed cyclization to form aspartimide (Asi), leading to racemization and

1

  • Mechanism: Fmoc-

    
    -Me-Asp lacks an 
    
    
    -proton
    . Therefore, the rate-limiting step of succinimide ring formation is mechanistically impossible. This allows for the use of stronger bases (e.g., DBU) during difficult deprotection cycles without risk of side-chain degradation.

Experimental Workflow Visualization

The following flowchart outlines the critical path for synthesizing a side-chain-to-side-chain cyclic peptide (Lactam bridge) using Fmoc-

SPPS_WorkflowStartResin Selection(Rink Amide / 2-CTC)SwellingResin Swelling(DCM/DMF)Start->SwellingElongationStandard Chain Elongation(Fmoc-AA-OH)Swelling->ElongationCouple_MeAspCRITICAL STEP:Coupling Fmoc-α-Me-Asp(PyAOP/DIEA, 2x Coupling)Elongation->Couple_MeAsp Reach target positionNext_CoupleCoupling Next Residue(Microwave: 75°C)Couple_MeAsp->Next_Couple Steric hindranceDeprotect_AllylOrthogonal Deprotection(Remove Allyl/Alloc)Pd(PPh3)4Next_Couple->Deprotect_Allyl Full length linearCyclizeOn-Resin Cyclization(PyBOP/DIEA)Deprotect_Allyl->Cyclize Free side chainsCleavageGlobal Cleavage(TFA/TIS/H2O)Cyclize->Cleavage

Figure 1: Optimized SPPS workflow for integrating sterically hindered

Detailed Protocols

Protocol A: Incorporation of Fmoc- -methyl-L-Asp(OAll)-OH

Objective: Efficient coupling of the hindered residue and subsequent chain elongation.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (N,N-Diisopropylethylamine).[2]

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DCM for 30 min, then wash with DMF (3x).

  • Activation:

    • Dissolve Fmoc-

      
      -Me-Asp(OAll)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
      
    • Add DIEA (8.0 eq) immediately prior to addition to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization, although reduced for

      
      -Me AAs.
      
  • Coupling (The "Hard" Step):

    • Add activated solution to the resin.[3]

    • Condition: Shake for 2 hours at Room Temperature OR 15 mins at 75°C (Microwave) .

    • Double Couple: Drain and repeat the coupling step with fresh reagents. This is mandatory for

      
      -methyl amino acids.
      
  • Monitoring: Perform a micro-cleavage and analyze by LC-MS. Standard colorimetric tests (Kaiser) are often unreliable due to the steric bulk preventing the reagent from reacting with the amine.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

    • Optimization: For the subsequent coupling (attaching the next AA onto the

      
      -Me-Asp amine), use PyAOP  instead of HATU, as phosphonium salts often show superior kinetics for N-methylated/hindered amines [1].
      
Protocol B: On-Resin Cyclization (Side-Chain-to-Side-Chain)

Objective: Formation of a lactam bridge between

Prerequisites:

  • The peptide must contain Fmoc-

    
    -Me-Asp(OAll)-OH  and Fmoc-Lys(Alloc)-OH .
    
  • The N-terminus should be Fmoc-protected (or acetylated if it is outside the ring) to prevent interference.

Step-by-Step Procedure:

  • Orthogonal Deprotection (Allyl Removal):

    • Wash resin with DCM (3x) and Argon sparge to remove oxygen.

    • Prepare Catalyst Solution: Pd(PPh

      
      )
      
      
      (0.1 eq)
      and Phenylsilane (PhSiH
      
      
      , 10 eq)
      in dry DCM.
    • Alternative Scavenger: Morpholine or N-methylaniline can be used, but Phenylsilane is more efficient for solid phase.

    • Add solution to resin and shake for 1 hour in the dark.

    • Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (to remove Pd traces), DMF (3x).

  • Cyclization (Lactamization):

    • The resin now displays a free carboxylic acid (from Asp) and a free amine (from Lys).

    • Reagent: PyBOP (3 eq) / HOBt (3 eq) / DIEA (6 eq) in DMF.

    • Why PyBOP? It is preferred for cyclization over uronium salts (HATU) to avoid guanidinylation of the free amine (a common side reaction where the coupling reagent reacts with the amine instead of the acid) [2].

    • Reaction Time: 4 to 12 hours.[3] Monitor by Kaiser test (should go from Positive/Blue to Negative/Yellow).

  • Final Cleavage:

    • Wash resin with DCM.[4][5]

    • Treat with TFA/TIS/H

      
      O (95:2.5:2.5) for 2 hours.
      
    • Precipitate in cold diethyl ether.

Mechanistic Visualization: Aspartimide Prevention[1][6]

This diagram illustrates why the

Aspartimide_Mechanismcluster_StandardStandard Aspartic Acid (Risk)cluster_AlphaMeα-Methyl Aspartic Acid (Stable)Asp_StdFmoc-Asp(OtBu)-NH-...(Contains α-Proton)Base_AttackBase (Piperidine)Abstracts α-ProtonAsp_Std->Base_AttackEnolateEnolate IntermediateBase_Attack->EnolateSuccinimideAspartimide Ring(Byproduct)Enolate->Succinimide CyclizationAsp_MeFmoc-α-Me-Asp(OAll)-NH-...(NO α-Proton)Base_SafeBase TreatmentAsp_Me->Base_SafeNo_ReactionNO EnolizationStructure StableBase_Safe->No_Reaction Steric Block

Figure 2: Mechanistic comparison showing how


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at quaternary center.Switch to PyAOP or COMU . Increase temperature to 75°C (microwave). Use double coupling.
Black Resin after Allyl Deprotection Residual Palladium precipitation.Wash extensively with 0.5% Sodium Diethyldithiocarbamate or 0.5% DIEA in DMF.
Guanidinylation (+99 Da mass shift) Reaction of amine with HATU/HBTU during cyclization.Switch to PyBOP or PyAOP for the cyclization step. Add HOBt to suppress side reactions.
Low Solubility Aggregation of hydrophobic protected peptide.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if sequence allows.

References

  • Albericio, F., & El-Faham, A. (2010). PyAOP: A Powerful Coupling Reagent for the Preparation of Hindered Peptides. Organic Process Research & Development. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

Troubleshooting & Optimization

Overcoming steric hindrance during Fmoc-alpha-methyl-L-aspartic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance During Fmoc-


-methyl-L-aspartic Acid Coupling
Role:  Senior Application Scientist, Peptide Synthesis Division

Welcome to the Difficult Peptide Synthesis Support Center

Ticket ID: #AM-ASP-001 Subject: Low coupling efficiency and deletion sequences with Fmoc-


-methyl-L-Asp(OtBu)-OH.

As a Senior Application Scientist, I see this issue frequently. You are not just battling a standard difficult sequence; you are fighting the geometry of the amino acid itself.

The


-methyl group replaces the 

-proton with a carbon atom, creating a quaternary center . This imposes severe steric crowding around the electrophilic carbonyl carbon, blocking the approach of the incoming amine.[1] Standard protocols (HBTU/DIC at room temperature) will almost invariably fail, resulting in deletion sequences.

This guide details the High-Energy/High-Activity protocols required to force this coupling to completion while safeguarding against the notorious aspartimide side reaction.

Part 1: The Reagent Ecosystem (The "Hardware")

To couple Fmoc-


-methyl-L-Asp, you must abandon standard carbodiimides (DIC) or standard uroniums (HBTU). You need reagents that generate highly reactive active esters with "neighbouring group assistance."
Recommended Reagents
Reagent ClassRecommendationWhy it works for

-Me-Asp
Gold Standard HATU Generates an OAt-ester .[2][3] The pyridine nitrogen in the 7-position provides anchiomeric assistance (neighbouring group effect), stabilizing the transition state and accelerating the nucleophilic attack by the amine [1, 3].
High-Performance PyAOP A phosphonium salt analog of HATU. It avoids the formation of guanidinium byproducts (which can terminate chains) and is often more reactive than HATU in solution, though more expensive [3, 6].[4]
Modern/Green COMU / Oxyma Generates an Oxyma-ester . Safer (non-explosive) than HOAt/HOBt variants.[5] COMU often matches HATU efficiency and is superior for preventing racemization in susceptible adjacent residues [6, 8].

Critical Warning: Do not use HBTU or TBTU. They generate OBt-esters, which are simply too slow for quaternary centers, leading to chain termination or aggregation before coupling is complete.

Part 2: The "Power-User" Protocol

This protocol assumes you are using SPPS (Solid Phase Peptide Synthesis).[1][6][7] This is a self-validating workflow : you must check the resin after every step involving this residue.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP disrupts

    
    -sheet aggregation better than DMF, which is critical because 
    
    
    
    -methyl amino acids induce strong helical folding that can bury the N-terminus [10].

2. Activation (The "Pre-Activation" Step)

  • Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIPEA.

  • Procedure: Dissolve Fmoc-

    
    -methyl-L-Asp and HATU in minimal NMP. Add DIPEA. Shake for exactly 30 seconds  before adding to the resin.
    
    • Why? Extended pre-activation can lead to epimerization of the activated ester. 30 seconds is the "sweet spot" for OAt ester formation.

3. Coupling (The "Energy Input")

  • Method A: Microwave (Preferred) [5]

    • Temp: 75°C.

    • Time: 10 minutes.

    • Note: While Asp is prone to aspartimide at high temps, the steric bulk of the

      
      -methyl group actually protects the backbone amide slightly, allowing for higher temps than standard Asp [7, 12].
      
  • Method B: Room Temperature (If microwave unavailable)

    • Time: 2 x 2 hours (Double Coupling is mandatory).

    • Agitation: Vigorous shaking.

4. The "Double Couple" (Mandatory)

  • Drain the vessel. Do not wash.

  • Repeat the activation and coupling step with fresh reagents.

  • Logic: The first coupling may only reach 80-90%. The second push is required to cap the remaining difficult sites.

5. Monitoring (The "Validation")

  • Test: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • Constraint: If coupling to a Proline or another N-methyl AA, use the Chloranil test , as Kaiser will yield a false negative.

Part 3: Troubleshooting & FAQs

Q1: I see a mass of M-18 in my LCMS. Is this a deletion?

A: No, M-18 usually indicates Aspartimide formation (loss of H2O). Even with the


-methyl group, the side chain ester can attack the backbone amide.
  • Fix 1: Add 0.1M Oxyma Pure to your deprotection solution (20% Piperidine/DMF). This suppresses the base-catalyzed ring closure [4, 5].

  • Fix 2: Use bulky side-chain protection if available (e.g., OCy - cyclohexyl ester) instead of OtBu.

Q2: The coupling worked, but the next amino acid won't couple. Why?

A: The


-methyl group acts like a "gatekeeper," creating steric bulk that shields the new N-terminus.
  • Solution: The amino acid following the

    
    -methyl-Asp requires the same rigorous conditions (HATU/Microwave) as the 
    
    
    
    -methyl-Asp itself. You are coupling onto a hindered amine.[5][6]
Q3: My peptide precipitated on the resin (Aggregation).

A:


-methyl amino acids promote 

-helix formation.
  • Solution: Use "Magic Mixture" washes (DCM:DMF:NMP 1:1:1 with 1% Triton X-100) or use Pseudoproline dipeptides later in the sequence to break the secondary structure.

Part 4: Visualizing the Workflow

Diagram 1: Decision Tree for Optimization

This logic gate helps you decide which parameter to change based on your specific failure mode.

OptimizationTree Start Start: Coupling Failure CheckType Identify Failure Mode Start->CheckType Deletion Deletion Sequence (Incomplete Coupling) CheckType->Deletion Missing Residue SideRxn Mass Shift M-18 (Aspartimide) CheckType->SideRxn -18 Da Mass ReagentCheck Current Reagent? Deletion->ReagentCheck DeprotectCheck Deprotection Mix? SideRxn->DeprotectCheck SwitchHATU Switch to HATU/HOAt ReagentCheck->SwitchHATU Using HBTU/DIC CheckTemp Current Temp? ReagentCheck->CheckTemp Using HATU UseMW Apply Microwave (75°C, 10 min) CheckTemp->UseMW Room Temp DoubleCouple Perform Double Coupling CheckTemp->DoubleCouple Already Heating AddAcid Add 0.1M Oxyma to Piperidine DeprotectCheck->AddAcid Standard Piperidine ProtectGroup Switch Side Chain (OtBu -> OCy/OMpe) DeprotectCheck->ProtectGroup Acid Added Already

Caption: Logical decision tree for troubleshooting coupling failures or side reactions with Fmoc-


-methyl-Asp.
Diagram 2: The "Double Coupling" Cycle

A visual representation of the mandatory workflow for this specific residue.

DoubleCoupling Resin Resin-AA(n) Act1 Activation 1 HATU/DIPEA/NMP Resin->Act1 Coup1 Coupling 1 75°C / 10 min Act1->Coup1 Drain Drain Solvent (Do NOT Wash) Coup1->Drain Act2 Activation 2 Fresh Reagents Drain->Act2 Coup2 Coupling 2 75°C / 10 min Act2->Coup2 Wash Extensive Wash NMP x5 Coup2->Wash Test Kaiser/Chloranil Test Wash->Test

Caption: The mandatory "Double Coupling" workflow to ensure complete incorporation of sterically hindered residues.

References

  • BenchChem. (2025).[1][3][6] In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. Retrieved from 6

  • BenchChem. (2025).[1][3][6] Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid. Retrieved from 2

  • BenchChem. (2025).[1][3][6] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. Retrieved from 3

  • BenchChem. (2025).[1][6] Aspartimide formation in sequences adjacent to alpha-methyl-Asp. Retrieved from 1[1]

  • Iris Biotech. (2025). Aspartimide Formation - Prevention Strategies. Retrieved from 8

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from 9

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Retrieved from 4

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.[3][4][5][10] Retrieved from 10

  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis - Chapter 5. Retrieved from 11

  • Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from 12

  • Springer Protocols. (2011). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Retrieved from 13

Sources

Preventing racemization in alpha-methyl-L-aspartic acid peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: -Methyl-L-Aspartic Acid ( -Me-Asp) & Stereochemical Integrity

Executive Summary: The "Racemization" Paradox

Welcome to the Advanced Support Hub. If you are observing stereochemical impurities (diastereomers) when synthesizing peptides containing


-methyl-L-aspartic acid (

-Me-Asp), you are likely facing a misunderstanding of the mechanism.

The Scientific Reality:


-Methyl-L-aspartic acid cannot racemize  at its 

-carbon via the standard base-catalyzed enolization mechanism.[1] Why? Because the

-carbon is quaternary; it lacks the acidic proton (

) required for proton abstraction and subsequent repotonation/inversion.[1]

The Actual Problem: The "racemization" you observe is almost certainly the epimerization of the incoming amino acid (the residue being coupled to the N-terminus of


-Me-Asp).[1]

Because the


-amino group of 

-Me-Asp is sterically hindered by the methyl group, it is a poor nucleophile.[1] This leads to:
  • Sluggish Kinetics: The incoming activated amino acid sits in solution longer.

  • Oxazolone Formation: The prolonged lifetime of the activated species allows it to cyclize into an oxazolone (azlactone), which is prone to racemization.

This guide provides the protocols to solve this specific kinetic bottleneck.

Mechanism of Failure: The "Frustrated Coupling"

To fix the issue, you must visualize the invisible competition occurring in your reaction vessel.

RacemizationMechanism IncomingAA Incoming Amino Acid (Activated Ester) Coupling Peptide Bond Formation (Slow Rate) IncomingAA->Coupling Desired Path Oxazolone Oxazolone Intermediate (5(4H)-oxazolone) IncomingAA->Oxazolone Prolonged Activation AlphaMeAsp α-Me-Asp Residue (Poor Nucleophile) AlphaMeAsp->Coupling Steric Hindrance Racemization Racemized Product (DL-Peptide) Oxazolone->Racemization Base-Catalyzed Tautomerization

Figure 1: The Kinetic Trap. The steric bulk of


-Me-Asp slows the desired coupling (Green), allowing the activated incoming amino acid to divert into the oxazolone pathway (Red), leading to epimerization.[1]
Troubleshooting Guides & FAQs
Issue 1: "I see a split peak (diastereomer) in HPLC after coupling to

-Me-Asp."

Diagnosis: The incoming amino acid racemized while waiting to couple. Root Cause: Using standard bases (DIEA) with slow nucleophiles.[1] DIEA is basic enough to promote oxazolone proton abstraction over long reaction times.

Corrective Protocol:

  • Switch Coupling Reagents: Move from HBTU/HCTU to HATU or PyAOP .[1] These generate more reactive active esters (OAt or O-PyAOP) that couple faster, beating the racemization clock [1].[1]

  • Change the Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) .

    • Why? Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.[1][2]5) but sufficient for Fmoc chemistry.[1] It is less likely to abstract the proton from the oxazolone intermediate, preserving chirality even during slow couplings [2].

  • Optimization: Use Oxyma Pure as an additive if using carbodiimide chemistry (DIC), as it suppresses racemization better than HOBt.[1]

Issue 2: "The coupling yield is <50% despite long reaction times."

Diagnosis: Steric "brick wall." The


-methyl group creates a cone of protection around the amine.[1]
Root Cause:  Inadequate activation energy.

Corrective Protocol:

  • Microwave Assistance: Heat is often non-negotiable for

    
    -disubstituted amino acids.[1]
    
    • Settings: 75°C for 10 minutes (standard) or 90°C for 5 minutes (aggressive).

    • Warning: Do not use high heat if the incoming residue is Cys or His (high racemization risk).

  • Double Coupling:

    • Pass 1: HATU / HOAt / Collidine (1 hour).[1]

    • Pass 2: PyBrOP / DIEA (1 hour). Note: PyBrOP activates via an acid bromide mechanism, which is extremely potent for difficult amines but requires DIEA.

Issue 3: "Is Aspartimide formation a concern for

-Me-Asp?"

Answer: Generally, No. [1]

  • Standard Asp: Prone to cyclization (Aspartimide) leading to

    
     isomerization.[1][3]
    
  • 
    -Me-Asp:  The 
    
    
    
    -methyl group provides significant steric hindrance that actually suppresses the attack of the backbone nitrogen on the side-chain ester [3].[1][4]
  • Caveat: If you are synthesizing a sequence like ...-Asp-($\alpha$Me)Asp-..., the preceding standard Asp might still form aspartimide.[1][5] In that case, use Hmb-protection on the backbone or O-tBu side chain protection.[1]

Validated Experimental Protocol

Objective: Coupling Fmoc-Xaa-OH to H-(


-Me)Asp-Resin without epimerization.
ComponentReagentEquivalentsFunction
Activator HATU (or PyAOP)5.0 eqGenerates highly reactive OAt ester.[1]
Base 2,4,6-Collidine 10.0 eqNon-nucleophilic base; prevents oxazolone racemization.[1]
Amino Acid Fmoc-Xaa-OH5.0 eqHigh concentration drives kinetics.[1]
Solvent DMF (Anhydrous)N/APolar aprotic solvent.[1]

Step-by-Step Workflow:

  • Pre-activation (Critical):

    • Dissolve Fmoc-Xaa-OH and HATU in minimal DMF.

    • Add Collidine immediately before adding to the resin. Do not let this mixture sit for >2 minutes before adding to the resin.

  • Coupling:

    • Add mixture to the resin containing H-(

      
      -Me)Asp.[1]
      
    • Agitate for 2 hours at Room Temperature OR 10 mins at 75°C (Microwave).

  • Monitoring:

    • Standard Kaiser tests often fail (false negatives) due to steric hindrance preventing the ninhydrin reaction.

    • Use Chloranil Test or micro-cleavage LC-MS to verify coupling completion.[1]

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine your coupling conditions based on the specific "Incoming Residue."

DecisionTree Start Coupling Xaa to H-(α-Me)Asp IsCysHis Is Xaa = Cys or His? Start->IsCysHis Sensitive High Racemization Risk IsCysHis->Sensitive Yes NotSensitive Standard Residue IsCysHis->NotSensitive No Proto1 Protocol A: DIC / Oxyma Pure / Collidine Room Temp, 2 x 2hr Sensitive->Proto1 IsHindered Is Xaa also hindered? (Val, Ile, Thr) NotSensitive->IsHindered Proto2 Protocol B: PyAOP / Collidine Microwave 75°C, 10 min IsHindered->Proto2 Yes Proto3 Protocol C: HATU / Collidine Room Temp, 1 hr IsHindered->Proto3 No

Figure 2: Coupling Strategy Decision Tree. Selects reagents based on the racemization susceptibility of the incoming amino acid.

References
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][6][7] Journal of the American Chemical Society.[2][6] [1]

  • Albericio, F., et al. (2018).[1] Use of 2,4,6-collidine in peptide synthesis to minimize racemization.[1][2] Organic Process Research & Development. [1]

  • Merck KGaA (Sigma-Aldrich). Cleavage and Deprotection in Fmoc SPPS: Aspartimide Formation.[1]

  • Bachem. Peptide Coupling Reagents: The Guide to HATU and PyAOP.

Sources

Optimizing reaction times for hindered alpha-methyl amino acids

Technical Support Center: Steric Hindrance & -Methyl Amino Acids

Current Status: Operational | Ticket Queue: High Priority
Topic: Optimizing Reaction Kinetics for Hindered -Disubstituted Residues (Aib, -Me-Phe)

Welcome to the Advanced Peptide Synthesis Support Hub.

Agent: Senior Application Scientist (Ph.D.) Case ID: STERIC-OPT-2026

You are likely here because your standard SPPS protocols have failed. You are seeing deletion sequences (des-Aib), incomplete coupling, or stalled synthesis after introducing an

The following guide is not a textbook; it is a troubleshooting workflow designed to resolve kinetic bottlenecks caused by the gem-dimethyl effect and quaternary carbon steric clashes.

Module 1: The Kinetics of "The Wall" (Root Cause Analysis)

User Question: "Why is the reaction stalling? My standard HATU protocol works for everything else."

Technical Explanation: Standard amino acids have a hydrogen on the

1

  • Nucleophilic Shielding: When the

    
    -methyl residue is on the resin (the amine component), the extra methyl group acts as a "shield," physically blocking the approach of the incoming activated amino acid.
    
  • Electrophilic Drag: When activating an

    
    -methyl amino acid (the acid component), the bulk hinders the formation of the active ester.
    
  • The Aib-Aib Problem: The most difficult coupling in peptide chemistry is joining two hindered residues (e.g., Aib-Aib). The reaction rate can drop by a factor of 100–1000x compared to Alanine-Alanine.

Module 2: Reagent Selection (The "Chemical Hammer")

User Question: "Should I stick with HATU or switch to something else?"

Protocol Recommendation: While HATU is excellent, it is often outperformed by COMU or PyAOP for hindered couplings.

  • COMU (The Gold Standard): Data indicates COMU/Oxyma systems often yield fewer deletion sequences than HATU for Aib-Aib couplings. It mimics the reactivity of HATU but with a safer leaving group (Oxyma) and better solubility.

  • PyAOP: If you prefer phosphonium salts, PyAOP (the HOAt analog of PyBOP) is superior to PyBOP due to the neighboring group effect of the pyridine nitrogen (similar to HATU).

  • The "Nuclear" Option (Acid Fluorides): For couplings that fail even with HATU/COMU, you must convert the amino acid to an Acid Fluoride using TFFH or BTFFH. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield where bulky active esters (OBt/OAt) cannot.

Comparative Efficiency Table: Aib-Aib Coupling
Reagent SystemActivation TypeRelative RateDeletion RiskRecommended For
HBTU / DIEA BenzotriazoleLow (1x)High (>15%)Standard residues only
HATU / DIEA AzabenzotriazoleHigh (10x)Moderate (2-5%)Single hindered residue
COMU / Oxyma Oxyma-UroniumVery High (15x)Low (<1%)Standard Aib protocol
TFFH (Acid Fluoride) Acyl FluorideExtreme (50x+)MinimalAib-Aib /

-Me-Phe
Module 3: Thermal Acceleration (Microwave Protocols)

User Question: "Can I just heat it up to make it go faster?"

Protocol Recommendation: Yes, but you must respect the thermal limits of the resin and the reagents. The Arrhenius equation dictates that reaction rate roughly doubles for every 10°C increase. For Aib, we use this to our advantage.

Standard Microwave Protocol for Aib/Hindered Residues:

  • Temperature: 90°C (Note: Reduce to 75°C if Cys/His are present to avoid epimerization).

  • Time: 2 minutes (ramp) + 4 minutes (hold).

  • Power: Dynamic (maintain

    
    ).
    

Warning: Do NOT use HATU at 90°C for prolonged periods as it can degrade. DIC/Oxyma is the preferred thermal cocktail because it is thermally stable and avoids the risk of capping the resin with guanidinium byproducts (a risk with uronium salts like HATU/HBTU at high heat).

Module 4: The "Nuclear Option" Workflow (Acid Fluorides)

User Question: "Microwave and HATU failed. I have a deletion. What now?"

Step-by-Step Protocol: In-Situ Acid Fluoride Activation Use this when coupling to a hindered amine (e.g., Fmoc-Xaa-OH

  • Wash Resin: DCM (3x), NMP (3x). Ensure resin is strictly anhydrous.

  • Dissolve AA: 4.0 eq of Fmoc-AA-OH in dry DCM/NMP (1:1).

  • Add Reagent: Add 4.0 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Activate: Add 8.0 eq of DIEA . Shake for 2 minutes. The solution converts the acid to an acid fluoride.

  • Couple: Add mixture to resin.

  • Time: Shake for 60 minutes at Room Temp (or 15 mins at 50°C).

  • QC: Perform a Chloranil test (Ninhydrin is often false-negative for secondary amines/hindered amines).

Module 5: Visualization & Decision Logic

User Question: "How do I decide which path to take?"

Below is the logic tree we use in the support center to triage difficult sequences.

HinderedCouplingWorkflowStartStart: Hindered Coupling(e.g., Aib, N-Me-AA)CheckMWIs Microwave Available?Start->CheckMWMW_YesMicrowave Protocol90°C, 4 minsCheckMW->MW_YesYesMW_NoRoom Temp ProtocolDouble Couple requiredCheckMW->MW_NoNoReagent_MWReagent: DIC + Oxyma Pure(Thermally Stable)MW_Yes->Reagent_MWSuccessCheckCheck QC (LCMS/Kaiser)Reagent_MW->SuccessCheckReagent_RTReagent: COMU or HATU(2 x 1 hour)MW_No->Reagent_RTReagent_RT->SuccessCheckFailedIncomplete Coupling?SuccessCheck->FailedDeletion DetectedAdvancedSwitch to Acid Fluoride(TFFH Activation)Failed->AdvancedSteric BlockSolventChange Solvent100% NMP or DMF/DCMFailed->SolventAggregationAdvanced->SuccessCheckRetry

Caption: Decision logic for optimizing hindered peptide couplings. Green path indicates preferred high-energy workflow.

Module 6: Frequently Asked Questions (FAQ)

Q: Why do you recommend NMP over DMF for these couplings? A: NMP (N-methylpyrrolidone) is a more polar solvent and a better "sweller" for polystyrene resins than DMF. It disrupts beta-sheet aggregation, which often compounds the difficulty of steric hindrance. If NMP is unavailable, a 1:1 mixture of DMSO:DMF can also help solubilize "difficult" sequences.

Q: Can I use PyBOP? A: You can, but it is chemically inferior to PyAOP for hindered systems. PyAOP contains the aza-nitrogen (similar to HOAt) which accelerates the reaction via a neighboring group effect. If you are struggling with Aib, PyBOP is likely too slow.

Q: I see a peak at M+18 in my LCMS. What is it? A: This is likely the Aspartimide formation or, more likely in hindered synthesis, the hydrolysis of an intermediate. However, if you are using HATU/HBTU and heating it, you might be seeing Tetramethylguanidinium capping (+101 Da). This is why we switch to DIC/Oxyma for heated reactions.

References & Validated Sources
  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Coupling Reagent than HATU. Journal of Peptide Science.

  • Carpino, L. A., et al. (1990). Acid Fluorides in Peptide Synthesis.[2][3][4][5] Journal of the American Chemical Society.

  • CEM Corporation. (2020).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3][6] Application Note.

  • Biotage. (2023).[7] Comparison of Coupling Reagents in Automated SPPS.

Identifying deletion sequences associated with alpha-methyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Methyl-L-Aspartic Acid (MeAsp) Advanced Application Guide for Peptide Synthesis & Drug Development

Executive Summary

Alpha-methyl-L-aspartic acid (MeAsp) is a non-proteinogenic amino acid used primarily to introduce conformational rigidity and proteolytic stability into peptidomimetic drugs.[1] However, its quaternary


-carbon creates significant steric bulk, leading to a high failure rate in Solid-Phase Peptide Synthesis (SPPS).

"Deletion sequences" in this context refer to specific peptide impurities where the MeAsp residue (or the subsequent residue) fails to couple due to steric hindrance, resulting in a peptide chain missing exactly one amino acid.

This guide provides the protocols to synthesize difficult sequences containing MeAsp and identify the resulting deletion sequences using Mass Spectrometry (MS).

Module 1: The Mechanism of Deletion

Why do deletion sequences occur with Alpha-Methyl-L-Aspartic Acid?

In standard SPPS, the nucleophilic amine of the growing peptide chain attacks the activated carbonyl of the incoming amino acid.

  • Steric Wall: The additional methyl group on the

    
    -carbon of MeAsp acts as a shield. It hinders the approach of the incoming activated amino acid during the next cycle.
    
  • Kinetic Slowdown: The coupling rate constant (

    
    ) drops by orders of magnitude compared to native Asp.
    
  • The Result: If the coupling reaction is stopped too early (standard times), a fraction of the peptide chains remain unreacted. These unreacted chains are then capped (acetylated) or, if capping is omitted, they couple in the subsequent cycle, creating a sequence missing exactly one residue (a "deletion sequence").

Module 2: Identifying Deletion Sequences (LC-MS/MS Protocol)

Objective: Distinguish "Deletion Sequences" from other impurities (Aspartimide, Truncations) using High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Identification Workflow

1. Calculate Theoretical Exact Masses Before injection, you must calculate the exact mass of your target peptide and the specific mass loss associated with MeAsp deletion.

  • Target Peptide Mass (

    
    ):  Sum of all residue masses + termini.
    
  • MeAsp Residue Mass:

    
     (Monoisotopic).
    
    • Note: Standard Asp residue is

      
      . The 
      
      
      
      -methyl adds exactly
      
      
      .

2. LC-MS Data Acquisition

  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).
  • Gradient: Shallow gradient (e.g., 0.5% B/min) to separate the deletion impurity, which often co-elutes with the main peak due to high structural similarity.

  • Ionization: ESI Positive Mode.

3. Spectral Analysis (The "Delta Mass" Check) Use the following logic to categorize the impurity:

Impurity TypeObserved Mass Shift (

)
Cause
MeAsp Deletion -129.04 Da Steric hindrance prevented MeAsp coupling.
Next-Residue Deletion -[Mass of Next AA] MeAsp was coupled, but its bulk prevented the next AA from coupling.
Aspartimide -18.01 Da (

loss)
Cyclization of Asp side chain (common side reaction).[2]
Incomplete Deprotection +122 Da (Fmoc)Failed Fmoc removal due to aggregation.
Visualization: The MS Identification Logic Tree

MS_Identification_Logic Start Analyze LC-MS Peak Calc Calculate Mass Difference (Target - Observed) Start->Calc Decision1 Delta = -129.04 Da? Calc->Decision1 Result1 MeAsp Deletion Sequence (Coupling Failure) Decision1->Result1 Yes Decision2 Delta = -[Mass of Next AA]? Decision1->Decision2 No Result2 Post-MeAsp Deletion (Steric Block of Next Step) Decision2->Result2 Yes Decision3 Delta = -18 Da? Decision2->Decision3 No Result3 Aspartimide Formation (Cyclization) Decision3->Result3 Yes Unknown Other Impurity (Truncation/Adduct) Decision3->Unknown No

Caption: Diagnostic logic tree for categorizing impurities in MeAsp-containing peptides based on mass shifts.

Module 3: Prevention & Troubleshooting

Scenario: You have identified a -129 Da or -[Next AA] deletion sequence. How do you fix the synthesis?

Protocol: Optimized Coupling for Sterically Hindered Amino Acids

1. Reagent Selection

  • Avoid: HBTU/TBTU (Too bulky, lower reactivity for hindered sites).

  • Use: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The aza-analog (HOAt) generated is less sterically demanding and more reactive.

2. The "Double Couple" Strategy Never rely on a single coupling step for MeAsp.

  • Coupling 1: 3 eq AA, 2.9 eq HATU, 6 eq DIPEA in DMF. 60 minutes.

  • Wash: DMF (

    
    ).
    
  • Coupling 2: Repeat with fresh reagents. 60 minutes.

3. Temperature Elevation

  • Perform the coupling of MeAsp (and the subsequent residue) at 50°C - 60°C .

  • Warning: Do not exceed 60°C for Asp derivatives to avoid Aspartimide formation.

Visualization: The Optimized SPPS Cycle

SPPS_Optimization cluster_coupling Steric Coupling Cycle (MeAsp) Resin Resin-Peptide Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (HATU/HOAt) Wash1->Activate Couple1 Coupling 1 (1h @ 50°C) Activate->Couple1 Wash2 Wash Couple1->Wash2 Couple2 Coupling 2 (1h @ 50°C) Wash2->Couple2 Capping Capping (Ac2O/Lutidine) Couple2->Capping Capping->Resin Next Cycle

Caption: Modified SPPS cycle featuring double-coupling and high-potency activation (HATU) specifically for Alpha-Methyl-L-Aspartic Acid.

Frequently Asked Questions (FAQs)

Q1: I see a peak at -18 Da relative to my product. Is this a deletion? A: No. A -18 Da shift indicates Aspartimide formation (loss of


). This is a cyclization event, not a deletion.
  • Fix: Add 0.1M HOBt to your piperidine deprotection solution to suppress base-catalyzed cyclization.

Q2: Why is the deletion sequence more prevalent after the MeAsp residue? A: The MeAsp itself usually couples okay if you use HATU. However, once MeAsp is on the chain, its methyl group acts like a "shield" protecting the N-terminus. The next amino acid cannot reach the amine to react.

  • Fix: The coupling of the subsequent amino acid requires the most aggressive conditions (Double couple, HATU, max temp).

Q3: Can I use the Kaiser Test to check for deletions? A: The Kaiser test (ninhydrin) is often unreliable for sterically hindered amines (like the N-terminus of MeAsp). It may give a "False Negative" (stays yellow) even if the coupling failed.

  • Recommendation: Use the Chloranil Test or micro-cleavage LC-MS for in-process control.

References

  • Guzmán, F., et al. (2007). "Solid Phase Peptide Synthesis: Recent Advances." Electronic Journal of Biotechnology. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

  • Wenschuh, H., et al. (1995). "Coherent synthesis of peptide libraries using the SPOT technique." Biopolymers.[3] Link

  • Chandrudu, S., et al. (2013). "Chemical Methods for Peptide and Protein Production." Molecules. Link

  • Sigma-Aldrich. "Alpha-Methyl-DL-Aspartic Acid Product Specification." Merck. Link

Sources

Technical Support Center: Monitoring Incomplete Coupling of Fmoc-alpha-methyl-L-aspartic acid via Kaiser Test

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with monitoring the coupling of sterically hindered amino acids, specifically Fmoc-α-methyl-L-aspartic acid, using the Kaiser test during solid-phase peptide synthesis (SPPS). Here, we delve into the nuances of this issue, providing in-depth troubleshooting, validated protocols, and a comprehensive understanding of the underlying chemical principles.

Introduction: The Challenge of Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids like Fmoc-α-methyl-L-aspartic acid is a valuable strategy for imparting conformational rigidity, enhancing metabolic stability, and improving the biological activity of synthetic peptides.[1] However, the very feature that provides these benefits—the α-methyl group—also introduces significant steric hindrance.[1] This bulkiness impedes the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group, often leading to incomplete coupling reactions.[1]

The Kaiser test, a widely used colorimetric assay for detecting free primary amines, is a cornerstone of SPPS for monitoring reaction completion.[2][3] A positive result (a characteristic blue or purple color) signals the presence of unreacted amines, indicating an incomplete coupling.[4] Conversely, a negative result (yellow or colorless) suggests a successful coupling.[4] While generally reliable, the Kaiser test has limitations, particularly when dealing with sterically hindered residues like Fmoc-α-methyl-L-aspartic acid.

Troubleshooting Guide: Navigating Incomplete Coupling and Ambiguous Kaiser Test Results

This section addresses specific issues you may encounter, their root causes, and actionable solutions.

Issue ID: KT-AMDA-001

Problem: Persistently positive Kaiser test after coupling Fmoc-α-methyl-L-aspartic acid, even after a second coupling attempt.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Extreme Steric Hindrance The α-methyl group on the aspartic acid derivative physically blocks the N-terminal amine of the resin-bound peptide from attacking the activated carboxyl group.[1] Standard coupling reagents may not be potent enough to overcome this barrier.1. Employ High-Potency Coupling Reagents: Switch to stronger activating agents like HATU, HBTU, or PyBOP, which are known to be more effective for hindered couplings.[5] 2. Optimize Reaction Conditions: Increase the coupling time significantly, from the standard 1-2 hours to 4-24 hours.[1] Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics, but be mindful of potential side reactions.[6]
Peptide Aggregation The growing peptide chain, particularly if it contains hydrophobic residues, can fold and aggregate on the resin support.[7] This can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.[7]1. Incorporate "Magic Mixtures": Use structure-breaking solvents like a mixture of DMF and DMSO (1:1) or add chaotropic salts like LiCl or KSCN to the coupling solution to disrupt secondary structures.[7] 2. Lower Resin Loading: A lower substitution level on the resin can increase the distance between peptide chains, reducing the likelihood of aggregation.[6]
Suboptimal Activation The pre-activation step of the amino acid may be incomplete, leading to a lower concentration of the highly reactive species needed for coupling.1. Verify Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous. 2. Adjust Stoichiometry: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).[5]
Issue ID: KT-AMDA-002

Problem: A negative or weakly positive (ambiguous) Kaiser test result, but subsequent analytical methods (e.g., HPLC/MS of a test cleavage) reveal a significant amount of deletion peptide.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Inaccessibility of the N-terminal Amine to Ninhydrin The same steric hindrance that impedes coupling can also prevent the ninhydrin reagent from accessing the free primary amine, leading to a false-negative result.[8]1. Trust, but Verify: Even with a negative Kaiser test for a known difficult coupling, consider performing a routine second coupling to ensure the reaction goes to completion.[3] 2. Utilize Alternative Monitoring Techniques: For critical syntheses, employ a quantitative method. A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC to quantify the extent of coupling.[4]
N-terminal Secondary Amine While Fmoc-α-methyl-L-aspartic acid itself has a primary amine after deprotection, if the preceding residue is a secondary amine (e.g., proline), the Kaiser test will naturally yield a reddish-brown or yellowish color, which can be misinterpreted.[3][9]1. Use a Secondary Amine-Specific Test: Employ the Chloranil test or the Isatin test in conjunction with the Kaiser test when a secondary amine is at the N-terminus.[3][8] A positive result for these tests is indicated by a blue color.[3]
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Kaiser Test after Coupling Fmoc-α-methyl-L-aspartic acid result Interpret Result start->result positive Strongly Positive (Blue/Purple Beads & Solution) result->positive Positive negative Negative (Yellow/Colorless Beads & Solution) result->negative Negative ambiguous Ambiguous/Weakly Positive (Yellow Beads, Pale Blue Solution) result->ambiguous Ambiguous action_positive Perform Second Coupling (Use potent reagents like HATU) positive->action_positive proceed Proceed to Next Deprotection Step negative->proceed verify Verify with Test Cleavage (HPLC/MS) or Perform Precautionary Second Coupling ambiguous->verify retest Re-run Kaiser Test action_positive->retest retest->negative Negative still_positive Still Positive retest->still_positive Positive capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) still_positive->capping capping->proceed verify->proceed

Caption: Troubleshooting workflow for Kaiser test results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the Kaiser test?

A1: The Kaiser test is based on the reaction of ninhydrin with a primary amine.[2] In the presence of pyridine and heat, the amine condenses with two molecules of ninhydrin to form a highly conjugated chromophore known as Ruhemann's purple, which is intensely blue.[8] A positive test indicates the presence of unreacted primary amines on the resin.[10]

Q2: Can the heating conditions for the Kaiser test cause false positives?

A2: Yes. Overheating or prolonged heating (beyond 5 minutes at 100-110°C) can cause the Fmoc protecting group to become labile, especially in the presence of pyridine in the test reagents.[3][8] This can lead to premature deprotection and the exposure of a primary amine, resulting in a false positive.[8][11]

Q3: What should I do if my Kaiser test remains positive even after multiple coupling attempts and using stronger reagents?

A3: If a positive Kaiser test persists, it is crucial to "cap" the unreacted amines.[3] This is typically done by treating the resin with acetic anhydride in the presence of a base like DIPEA.[3] Capping acetylates the free amines, rendering them unreactive and preventing the formation of deletion peptide impurities in subsequent steps.[5][8]

Q4: How should I properly interpret the colors of the Kaiser test?

A4: A thorough interpretation involves observing both the resin beads and the solution.[8]

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solution Complete couplingProceed to the next deprotection step.
Blue/Purple beads and solution Incomplete couplingPerform a second coupling.[8]
Yellow beads, blue solution Nearly complete couplingConsider extending the coupling time or proceeding with caution. Capping is an option.[8]
Dark blue solution, colorless beads Nearly complete couplingExtend coupling time or cap unreacted amines.[12]

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is for the qualitative detection of free primary amines on the resin support.

Reagents:

  • Reagent A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[8]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[8]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[8]

Procedure:

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Wash the beads thoroughly with DMF (3 x 1 mL) and then with ethanol (2 x 1 mL) to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.[8]

  • Add 2-3 drops of Reagent B to the test tube.[8]

  • Add 2-3 drops of Reagent C to the test tube.[12]

  • Heat the test tube in a heating block at 100-110°C for 5 minutes.[8]

  • Remove the tube and observe the color of the beads and the solution against a white background.

Protocol 2: Chloranil Test for Secondary Amines

This test is recommended when the N-terminal residue is a secondary amine (e.g., proline) or when a false negative is suspected with a sterically hindered primary amine.

Reagents:

  • Acetaldehyde

  • p-chloranil solution (2% in DMF)

Procedure:

  • Transfer a small sample of washed resin beads to a test tube.

  • Add 2-3 drops of acetaldehyde.

  • Add 2-3 drops of the p-chloranil solution.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.[8]

Visualizing the Kaiser Test Mechanism

kaiser_test_mechanism amine Primary Amine (on resin) intermediate Intermediate Aldimine amine->intermediate + Ninhydrin, -H₂O ninhydrin1 Ninhydrin ninhydrin1->intermediate ninhydrin2 Ninhydrin ruhemanns_purple Ruhemann's Purple (Blue Chromophore) ninhydrin2->ruhemanns_purple intermediate->ruhemanns_purple + Ninhydrin, -H₂O, -R-CHO

Caption: Simplified mechanism of the Kaiser test reaction.

Concluding Remarks

Monitoring the coupling of sterically demanding amino acids like Fmoc-α-methyl-L-aspartic acid requires a nuanced approach that extends beyond a simple positive or negative reading of the Kaiser test. Understanding the potential for steric hindrance to affect both the coupling reaction and the test itself is paramount. By employing more potent coupling reagents, optimizing reaction conditions, and utilizing orthogonal monitoring techniques when necessary, researchers can successfully navigate these challenges. Always remember that a qualitative test is a guide, and for difficult sequences, a precautionary recoupling or capping step can be the key to ensuring the synthesis of a high-purity final peptide product.

References
  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e1010 protocolo. [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Aapptec Technical Library. [Link]

  • Thieme. (2021). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]

  • Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Aapptec Technical Information Bulletin 1188. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]

  • Patil, N. A. (2016, March 26). Re: Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? [Online forum post]. ResearchGate. [Link]

Sources

Validation & Comparative

NMR Characterization of Fmoc-alpha-methyl-L-aspartic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptidomimetic drug design, the incorporation of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp) is a strategic modification used to restrict backbone conformation, enhance proteolytic stability, and lock bioactive peptides into helical (typically


) or turn structures.[1]

However, characterizing this residue presents unique challenges compared to the standard Fmoc-L-aspartic acid (Fmoc-L-Asp) . The substitution of the alpha-proton (


) with a methyl group removes the primary scalar coupling handle used in standard assignment strategies (COSY 

), necessitating alternative 2D NMR correlation methods.

This guide objectively compares the NMR spectral signatures of these two residues, provides a self-validating characterization protocol, and details the mechanistic implications of the alpha-methyl substitution.

Comparative Analysis: Structural & Conformational Dynamics

The primary differentiator between the standard and methylated residue is the steric bulk at the chiral center. This modification fundamentally alters the NMR landscape.

FeatureFmoc-L-Aspartic AcidFmoc-α-methyl-L-Aspartic Acid
Chiral Center Tertiary Carbon (

)
Quaternary Carbon (

)
Conformation Flexible (

rotation allowed)
Restricted (Favors

-helix/

-helix)
Steric Hindrance Low (Standard coupling kinetics)High (Requires HATU/HOAt for coupling)
Key NMR Feature

Doublet/Multiplet (~4.5 ppm)
Silent

; Methyl Singlet (~1.4 ppm)
The "Alpha-Methyl Effect"

The introduction of the methyl group at the alpha position creates a quaternary carbon . In


 NMR, this results in a significant decrease in signal intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

). In

NMR, the diagnostic

signal vanishes, breaking the standard

spin system connectivity observed in TOCSY spectra.
NMR Spectral Signatures: Quantitative Comparison

The following data compares the expected chemical shifts in DMSO-d6 at 298 K. Note that exact values fluctuate based on concentration and specific peptide sequence, but the relative shifts and multiplicity patterns are diagnostic.

Table 1:

NMR Chemical Shift Comparison (DMSO-d6)
Atom PositionFmoc-L-Asp (Standard)Fmoc-α-Me-L-Asp (Modified)Diagnostic Change
Amide NH

8.0 – 8.5 ppm (Doublet)

7.8 – 8.3 ppm (Singlet*)
Loss of coupling to

Alpha Proton (

)

4.3 – 4.7 ppm (Multiplet)
ABSENT Primary confirmation of identity
Alpha Methyl (

)
N/A

1.3 – 1.6 ppm (Singlet)
New high-field signal
Beta Protons (

)

2.6 – 2.9 ppm (Multiplet)

2.8 – 3.1 ppm (AB System)
Geminal coupling (

) only
Fmoc Aromatic

7.3 – 7.9 ppm

7.3 – 7.9 ppm
Unchanged

*Note: The NH signal in α-Me-Asp appears as a singlet because there is no vicinal proton (


) to couple with. However, exchange broadening can still occur.
Table 2:

NMR Chemical Shift Comparison
Atom PositionFmoc-L-AspFmoc-α-Me-L-AspNotes
Alpha Carbon (

)

~50 – 52 ppm

~58 – 62 ppm
Downfield shift & Low Intensity
Alpha Methyl (

)
N/A

~20 – 25 ppm
Distinct aliphatic signal
Beta Carbon (

)

~36 ppm

~40 – 44 ppm
Slight downfield shift
Carbonyl (

)

~172 ppm

~173 – 175 ppm
Sensitive to H-bonding
Experimental Protocol: Self-Validating Characterization System

To rigorously confirm the identity of Fmoc-α-Me-L-Asp and rule out common synthesis errors (such as deletion sequences or racemization), follow this step-by-step workflow.

Phase A: Sample Preparation

Objective: Maximize solubility and minimize exchange broadening.

  • Solvent: Use DMSO-d6 (99.9% D). Avoid

    
     as Fmoc-amino acids often aggregate, broadening signals.
    
  • Concentration: Prepare 10–15 mM solutions.

  • Reference: Add trace TMS (0.00 ppm) for internal referencing.

Phase B: Acquisition Parameters

Objective: Detect quaternary carbons and verify connectivity without


.
  • 1D Proton (

    
    ): 
    
    • Check: Look for the singlet at ~1.4 ppm (Methyl) and the absence of the signal at ~4.5 ppm.

    • Validation: Integration of the Fmoc aromatic region (8H) vs. the Alpha-Methyl group (3H) must yield a ratio of ~2.66:1.

  • 1D Carbon (

    
    ): 
    
    • Parameter Change: Increase relaxation delay (

      
      ) to 2–3 seconds  (standard is often 1s). Quaternary carbons relax slowly.
      
    • Check: Look for the low-intensity peak at ~60 ppm (

      
      ).
      
  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Multiplicity Editing: Use Multiplicity-Edited HSQC .

    • Result:

      
       (Alpha-methyl) and 
      
      
      
      (Fmoc tertiary) will have opposite phases to
      
      
      (Beta-protons, Fmoc methylene).
    • Validation: The Alpha-Carbon (~60 ppm) will show NO correlation in HSQC (it has no protons). This confirms the quaternary nature.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Step: Since there is no

      
      , you cannot use COSY to walk from NH to Sidechain. Use HMBC.
      
    • Connectivity: The Alpha-Methyl protons (~1.4 ppm) will show strong correlations to:

      • 
         (Quaternary, ~60 ppm)
        
      • 
         (~40 ppm)
        
      • 
         (Carbonyl, ~174 ppm)
        
Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for distinguishing the methylated residue from the standard residue using NMR data.

NMR_Characterization_Flow Start Start: Purified Fmoc-AA Sample H1_Spectrum Acquire 1D 1H NMR (DMSO-d6) Start->H1_Spectrum Check_Region Analyze 4.0 - 5.0 ppm Region H1_Spectrum->Check_Region Standard_Path Signal Present (Doublet/Multiplet) Check_Region->Standard_Path H-alpha detected Modified_Path Signal ABSENT (Silent Region) Check_Region->Modified_Path No H-alpha Result_Standard Identify: Fmoc-L-Aspartic Acid (Standard) Standard_Path->Result_Standard Check_Methyl Analyze 1.2 - 1.6 ppm Region Modified_Path->Check_Methyl Result_Modified Identify: Fmoc-alpha-Me-L-Asp (Modified) Check_Methyl->Result_Modified Singlet (3H) detected Validation Validation: 2D HMBC Correlate Methyl (1.4 ppm) to Cq (60 ppm) Result_Modified->Validation Confirm

Figure 1: Decision tree for NMR verification of alpha-methylated aspartic acid residues.

Mechanistic Implications for Synthesis

Understanding the NMR data requires understanding the physical chemistry of the molecule. The steric bulk that causes the "Silent


" in NMR also impacts the synthetic workflow.

Synthesis_Impact Me_Group Alpha-Methyl Group (Steric Bulk) NMR_Effect NMR: Loss of H-alpha Quaternary Carbon Me_Group->NMR_Effect Syn_Effect Synthesis: Reduced Kinetic Rate (Hard Coupling) Me_Group->Syn_Effect Solution Protocol Adjustment: Use HATU/HOAt + Double Coupling Syn_Effect->Solution

Figure 2: Causal relationship between the structural modification, NMR signature, and synthetic requirements.

Troubleshooting & Common Pitfalls
  • Pitfall: Misidentifying Solvent Peaks.

    • Issue: In some solvents, water or impurities may overlap with the methyl region.

    • Solution: In DMSO-d6, the water peak is ~3.3 ppm. The alpha-methyl signal (~1.4 ppm) is distinct. Ensure the integration is exactly 3H relative to the Fmoc protons.

  • Pitfall: Rotamers.

    • Issue: Fmoc-amino acids can show rotamers (cis/trans isomers about the carbamate bond) in NMR, leading to "doubling" of peaks.

    • Observation: You may see two unequal singlets for the alpha-methyl group.

    • Action: Warm the sample to 313 K or 323 K. If the peaks coalesce, it is a rotameric effect, not an impurity.

References
  • BenchChem. (2025).[1][2][3][4] NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide. Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). L-Aspartic Acid NMR Data (Entry bmse000875). Retrieved from

  • PubChem. this compound (CID 46737323).[5] Retrieved from

  • Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides. Biopolymers, 33(7), 1061-1072.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source for standard amino acid chemical shifts and spin systems).

Sources

A Researcher's Guide to Circular Dichroism Spectra Analysis of α-Methylated Aspartic Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery and chemical biology, the quest for conformational stability and enhanced biological activity is paramount. The incorporation of non-proteinogenic amino acids is a powerful strategy to achieve these goals. Among these, α,α-disubstituted amino acids, particularly those with an α-methyl group, have garnered significant attention for their ability to induce specific secondary structures. This guide provides an in-depth, comparative analysis of the circular dichroism (CD) spectra of peptides containing α-methylated aspartic acid. We will explore the underlying principles, provide a robust experimental framework, and compare the resulting structural motifs to other relevant peptide modifications, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.

The Foundational Principles of Circular Dichroism in Peptide Analysis

Circular dichroism (CD) spectroscopy is an indispensable tool for the rapid assessment of peptide and protein secondary structure in solution.[1][2] This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophores are the amide bonds of the backbone.[1] When these bonds are arranged in a regular, repeating manner, as in α-helices, β-sheets, and β-turns, they produce characteristic CD spectra.[2]

  • α-Helices: Exhibit two negative bands of similar magnitude around 222 nm (n-π* transition) and 208 nm (π-π* parallel transition), and a strong positive band around 192 nm (π-π* perpendicular transition).[3]

  • β-Sheets: Show a negative band around 216-218 nm and a positive band around 195-200 nm.

  • β-Turns: The CD spectra of β-turns are more varied and less well-defined than those of helices and sheets.[4][5][6] Different types of β-turns can produce distinct CD signatures, often characterized by a weak negative band in the 220-230 nm region and a positive band around 200-205 nm.[4][5]

  • Random Coil: Unstructured peptides typically display a strong negative band below 200 nm.

The Conformational Impact of α-Methylation

The substitution of the α-hydrogen with a methyl group in an amino acid residue sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles. This constraint significantly curtails the conformational flexibility of the peptide chain, promoting the adoption of well-defined secondary structures. Generally, α-methylated amino acids are potent inducers of helical conformations, such as the 310-helix and the α-helix.[7][8] This is because the α-methyl group favors φ and ψ angles that fall within the helical regions of the Ramachandran plot.

The introduction of an α-methyl group can also stabilize β-turn conformations, particularly when the modified residue is strategically placed within a peptide sequence.[9] The conformational preferences of peptides containing α,α-dialkylated residues can be influenced by the nature of the side chains, with cyclic side chains, for instance, favoring folded β-turn structures more than acyclic ones.[9]

α-Methylated Aspartic Acid: A Residue of Unique Potential

The incorporation of an α-methyl group onto an aspartic acid residue creates a fascinating building block that combines the conformational constraints of α-methylation with the functional potential of a carboxylic acid side chain. This duality offers unique opportunities for peptide design:

  • pH-Dependent Conformational Switching: The ionization state of the aspartic acid side chain can influence the local electrostatic environment and hydrogen bonding network, potentially leading to pH-dependent changes in the peptide's secondary structure. This property can be exploited to design peptides that adopt specific conformations under different physiological conditions.

  • Metal Ion Chelation: The carboxylic acid side chain can act as a ligand for metal ions, and the pre-organized conformation induced by the α-methyl group could enhance binding affinity and selectivity.

  • Modulation of Helicity: While α-methylation generally promotes helicity, the polar, and potentially charged, nature of the aspartic acid side chain can either stabilize or destabilize a helical structure depending on its interactions with neighboring residues. For instance, it could form favorable salt bridges with basic residues or engage in unfavorable electrostatic repulsions.

Comparative CD Spectral Analysis

A key aspect of understanding the structural impact of α-methylated aspartic acid is to compare its CD signature with that of other peptides.

α-Methylated vs. Non-Methylated Aspartic Acid Peptides

The most direct comparison is between a peptide containing α-methylated aspartic acid and its non-methylated counterpart.

FeatureNon-Methylated Aspartic Acid Peptideα-Methylated Aspartic Acid PeptideRationale
Dominant Conformation Likely random coil or a mixture of conformations, depending on the sequence.Increased propensity for helical or turn structures.The α-methyl group restricts conformational freedom, favoring ordered structures.[10]
CD Spectrum A single strong negative band below 200 nm is characteristic of a random coil.Appearance of negative bands around 222 nm and 208 nm, indicative of helical content.The induced secondary structure gives rise to the characteristic exciton coupling of the amide chromophores.
Molar Ellipticity at 222 nm Close to zero.Significantly negative.The magnitude of the negative ellipticity at 222 nm is proportional to the helical content.
α-Methylated Aspartic Acid Peptides vs. Other α,α-Disubstituted Amino Acid Peptides

It is also insightful to compare the CD spectra of peptides containing α-methylated aspartic acid with those containing other α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib).

FeatureAib-Containing Peptideα-Methylated Aspartic Acid PeptideRationale
Helicity Aib is a very strong helix inducer.The helix-inducing propensity can be modulated by the aspartic acid side chain.The polar/charged side chain can introduce competing interactions that may affect the stability of the helix.
pH-Dependence The CD spectrum is generally independent of pH.The CD spectrum may show significant changes with pH.The ionization state of the carboxylic acid side chain can alter the conformational equilibrium.
Solvent Effects Helical conformation is often enhanced in helix-promoting solvents like TFE.Similar solvent effects are expected, but the magnitude may differ due to side chain-solvent interactions.The interplay between the backbone, side chain, and solvent determines the final conformational preference.

Experimental Protocol for CD Spectra Acquisition and Analysis

A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible CD data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation peptide_synthesis Peptide Synthesis & Purification concentration Accurate Concentration Determination peptide_synthesis->concentration buffer_prep Buffer Preparation (CD compatible) concentration->buffer_prep instrument_setup Instrument Setup & Calibration buffer_prep->instrument_setup Sample Loading baseline Baseline Spectrum (Buffer) instrument_setup->baseline sample_scan Sample Spectrum Acquisition baseline->sample_scan baseline_correction Baseline Subtraction sample_scan->baseline_correction molar_ellipticity Conversion to Molar Ellipticity baseline_correction->molar_ellipticity spectral_features Analysis of Spectral Features molar_ellipticity->spectral_features deconvolution Secondary Structure Deconvolution spectral_features->deconvolution comparison Comparative Analysis deconvolution->comparison interpretation Structural Interpretation comparison->interpretation

Figure 1: A generalized workflow for the acquisition and analysis of CD spectra of peptides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity using reverse-phase HPLC. Confirm the identity of the peptide by mass spectrometry.

    • Concentration Determination: Accurately determine the peptide concentration. This can be done by UV absorbance if the peptide contains aromatic residues (Trp or Tyr) or by quantitative amino acid analysis. Accurate concentration is critical for the calculation of molar ellipticity.

    • Buffer Preparation: Prepare a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations, which can interfere with the measurement. For pH-dependent studies, prepare a series of buffers with the desired pH values.

  • Instrument Setup and Data Acquisition:

    • Instrument Calibration: Use a calibrated CD spectrometer. The instrument is typically purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Parameters: Set the following parameters:

      • Wavelength range: 190-260 nm

      • Step resolution: 1 nm

      • Bandwidth: 1 nm

      • Averaging time: 1-2 seconds

      • Number of scans: 3-5 for signal averaging

    • Data Acquisition: Record the CD spectrum of the buffer alone (baseline) in a quartz cuvette with a short path length (e.g., 0.1 or 1 mm). Then, record the spectrum of the peptide sample under the same conditions.

  • Data Processing and Analysis:

    • Baseline Correction: Subtract the baseline spectrum from the sample spectrum.

    • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.

    • Deconvolution: Use a deconvolution program (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the experimental CD spectrum.

Logical Framework for Data Interpretation

logical_framework cluster_data Experimental Data cluster_analysis Analysis cluster_interpretation Interpretation cd_spectrum CD Spectrum spectral_features Identify Key Spectral Features (e.g., minima at 222/208 nm) cd_spectrum->spectral_features nmr_data NMR Data (Optional) structural_model Propose 3D Structural Model nmr_data->structural_model Provides atomic-level detail deconvolution Deconvolution for % Secondary Structure spectral_features->deconvolution dominant_structure Determine Dominant Secondary Structure deconvolution->dominant_structure comparative_analysis Compare with Controls (non-methylated, Aib, etc.) dominant_structure->comparative_analysis comparative_analysis->structural_model

Figure 2: A logical framework for the interpretation of CD spectral data for modified peptides.

Conclusion and Future Perspectives

The incorporation of α-methylated aspartic acid into peptides offers a sophisticated tool for controlling their conformation and introducing functionality. Circular dichroism spectroscopy provides a rapid and powerful means to assess the structural consequences of this modification. By carefully designing experiments and comparing the results with appropriate controls, researchers can gain valuable insights into the helix- and turn-inducing properties of this unique amino acid. This knowledge is crucial for the rational design of peptide-based therapeutics with enhanced stability, target affinity, and novel mechanisms of action. Future studies will likely focus on exploring the interplay between α-methylation, the aspartic acid side chain, and the surrounding peptide sequence in greater detail, further expanding the repertoire of tools available to peptide chemists and drug developers.

References

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
  • Hollósi, M., Kövér, K. E., Holly, S., Radics, L., & Fasman, G. D. (1987). β-Turns in pseudo-hexapeptides. A CD and NMR study. Biopolymers, 26(9), 1527–1553.
  • Karle, I. L., & Balaram, P. (1990). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biochemistry, 29(28), 6747–6756.
  • Liskamp, R. M. (2000). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(46), 12694-12705.
  • Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Journal of molecular biology, 334(5), 973-984.
  • Perczel, A., Hollósi, M., Tusnády, G., & Fasman, G. D. (1991). Quantitative analysis of cyclic beta-turn models. International journal of peptide and protein research, 38(3), 223-235.
  • Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta- peptides. CHIMIA International Journal for Chemistry, 57(9), 563-567.
  • BenchChem. (n.d.).
  • Demizu, Y., Doi, M., Kurihara, M., Okuda, H., Nagano, M., Suemune, H., & Tanaka, M. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(17), 5963–5971.
  • Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. European Journal of Organic Chemistry, 2018(44), 6140-6147.
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current protein & peptide science, 8(2), 128-140.
  • Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 252(2), 225-231.
  • Demizu, Y., Yamauchi, Y., Okumura, K., Miyamoto, T., & Tanaka, M. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4337.
  • Krishnakumari, V., & Balaram, P. (1995). Fatty acylation of peptides: effects on conformation and membrane-binding properties. The Journal of biological chemistry, 270(43), 25556-25561.
  • de la Torre, B. G., & Andreu, D. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 12(5), 821.
  • Crisma, M., Formaggio, F., Toniolo, C., Yoshikawa, T., & Wakamiya, T. (2000). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. Journal of the American Chemical Society, 122(28), 6763-6769.
  • Ladokhin, A. S., Fernández-Vidal, M., & White, S. H. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical journal, 85(4), 2449-2455.
  • Juranić, N., & Macura, S. (2007). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexcitin.
  • CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides.
  • Khurana, R., & Fink, A. L. (2000). The CD spectra of the peptide measured at different concentration of...
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • O'Roark, C. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
  • Chapman, R. N., Dimartino, G., & Arora, P. S. (2006). Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate. Journal of the American Chemical Society, 128(10), 3344–3352.
  • Ladokhin, A. S. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 85(4), 2449-2455.

Sources

Assessing chiral purity of Fmoc-alpha-methyl-L-aspartic acid reagents

Chiral Purity Assessment of Fmoc- -Methyl-L-Aspartic Acid: A Comparative Technical Guide

Executive Summary

The incorporation of Fmoc-


-methyl-L-aspartic acid (Fmoc-

-Me-L-Asp-OH)
1

Unlike standard amino acids, the chiral purity of


This guide objectively compares the three primary methodologies for assessing the chiral purity of Fmoc-

Direct Chiral HPLCMarfey’s Method (Derivatization)Chiral NMR
Part 1: The Challenge of the Quaternary Center

The structural rigidity that makes

  • Steric Bulk: The

    
    -methyl group shields the chiral center, often reducing the effectiveness of standard ligand-exchange chiral stationary phases (CSPs).
    
  • Synthesis Risks: Common synthesis routes (e.g., alkylation of Schiff bases) can yield racemic mixtures. If the resolution step (enzymatic or chemical) is incomplete, the reagent will contain significant enantiomeric impurities.

  • Aspartimide Formation: The aspartic acid side chain is prone to cyclization (aspartimide formation) during handling, which can lead to further racemization.[2][3]

The "Product" vs. "Alternatives": In this guide, we compare the High-Performance Assessment (Direct Chiral HPLC) against Alternative Methods (Marfey's, NMR) to determine which offers the necessary sensitivity for GMP-grade reagent qualification.

Part 2: Comparative Analysis of Assessment Methods
Method A: Direct Chiral HPLC (The Industry Standard)

The preferred method for routine QC of intact Fmoc-reagents.

Mechanism: Utilizes polysaccharide-based stationary phases (Cellulose or Amylose derivatives) where the Fmoc-amino acid interacts via hydrogen bonding and


  • Pros: Non-destructive (mostly), high throughput, direct measurement of the protected species.

  • Cons: High column cost; requires screening to find the optimal column for specific

    
    -methyl variants.
    
Method B: Marfey’s Method (The Validation Standard)

The alternative for ambiguous cases or trace analysis.

Mechanism: The Fmoc group is removed, and the free amino acid is derivatized with a chiral reagent (FDAA/Marfey's Reagent) to form diastereomers. These are separated on a standard achiral C18 column.

  • Pros: Extremely high sensitivity (can detect <0.1% D-isomer); resolves difficult pairs where Chiral HPLC fails.

  • Cons: Destructive (consumes sample); labor-intensive; requires Fmoc removal which can induce racemization if not controlled.

Method C:

H-NMR with Chiral Solvating Agents (CSA)

The rapid screening alternative.

Mechanism: A chiral solvating agent (e.g., quinine derivatives) forms a transient diastereomeric complex with the analyte, causing "splitting" of NMR signals (e.g., the

  • Pros: Fast; no column equilibration needed.

  • Cons: High Limit of Detection (LOD ~1-5%); generally unsuitable for verifying >99.5% purity.

Part 3: Comparative Performance Data

The following table summarizes the capabilities of each method specifically for Fmoc-


-Me-L-Asp(OtBu)-OH
FeatureDirect Chiral HPLC Marfey's Method (LC-MS)

H-NMR (CSA)
Analyte State Intact (Fmoc-protected)Derivatized (Free AA)Intact (in complex)
Primary Selectivity Polysaccharide InteractionDiastereomeric SeparationChemical Shift Anisotropy
Limit of Detection (LOD) 0.1%0.01% (w/ MS detection)~1.0%
Analysis Time 20–30 min3–4 hours (prep + run)15 min
Risk of Artifacts LowMedium (Racemization during deprotection)Low
Cost per Run Low (after column purchase)Medium (reagents + prep time)High (instrument time)
Recommendation Primary QC Method Validation / Troubleshooting R&D Quick Screen
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC Assessment

Recommended for incoming inspection of GMP reagents.

Reagents & Equipment:

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel). Note: Cellulose-2 is often superior for Fmoc-amino acids due to the chlorinated selector.

  • Mobile Phase: Acetonitrile : Water : TFA (60 : 40 : 0.1 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of Fmoc-

    
    -Me-L-Asp(OtBu)-OH in 1 mL of Mobile Phase. Sonicate to ensure complete dissolution.
    
  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 5–10

    
    L.
    
  • Analysis:

    • Expected Elution: The D-enantiomer typically elutes before the L-enantiomer on Cellulose-2 in RP mode, but this must be confirmed with a racemic standard.

    • Criteria: Calculate Resolution (

      
      ). An 
      
      
      is required for quantitative integration.

Expert Insight: The


-methyl group adds lipophilicity. If retention is too long (>20 min), increase the Acetonitrile ratio to 70:30. Do not remove TFA; the acidic pH suppresses ionization of the free carboxylic acid, ensuring sharp peaks.
Protocol 2: Marfey’s Method (Advanced Variant)

Use this if Chiral HPLC shows overlapping peaks or if the "Fmoc" reagent is suspected to be a free amino acid salt contaminant.

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[6][7][8][9][10]

  • Deprotection Base: 20% Piperidine in DMF.[11]

Step-by-Step Workflow:

  • Fmoc Removal: Treat 1 mg of reagent with 100

    
    L 20% Piperidine/DMF for 10 min. Evaporate to dryness under 
    
    
    flow (Critical: Remove all piperidine to prevent interference).
  • Derivatization: Resuspend residue in 100

    
    L water. Add 200 
    
    
    L 1% FDAA in acetone + 40
    
    
    L 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 40

    
    L 2M HCl to stop reaction.
    
  • Analysis (Achiral): Inject onto a standard C18 column (e.g., Kinetex C18).

    • Gradient: 10% to 60% ACN with 0.1% Formic Acid over 45 min.

    • Detection: UV 340 nm (DNP chromophore) or ESI-MS.

Part 5: Decision Logic for Purity Assessment

The following Graphviz diagram outlines the logical flow for a Researcher or QC Scientist receiving a new batch of Fmoc-

PurityAssessmentStartReceive Fmoc-α-Me-Asp ReagentCheckCoAReview Supplier CoA(Check for Optical Rotation)Start->CheckCoAMethodAPrimary Screen:Direct Chiral HPLC(Lux Cellulose-2)CheckCoA->MethodAProceed to VerificationResultAResolution (Rs) > 1.5?MethodA->ResultAPassPASS: Purity > 99.5%Release for SynthesisResultA->PassYes (Single Peak)FailFAIL: Purity < 99.0%Reject BatchResultA->FailYes (Distinct D-Peak found)AmbiguousAmbiguous Separation(Broad peaks or overlapping)ResultA->AmbiguousNoMethodBSecondary Validation:Marfey's Method (LC-MS)Ambiguous->MethodBDerivatizeResultBDetect D-Isomer?MethodB->ResultBResultB->PassNo D-Isomer DetectedResultB->FailD-Isomer Confirmed

Caption: QC Decision Tree for assessing chiral purity of sterically hindered Fmoc-amino acids.

Part 6: Critical Interpretation of Results

When interpreting the data, the scientist must distinguish between Chemical Purity and Chiral Purity .

  • The "Racemic Shoulder": In Chiral HPLC, a small shoulder on the main peak often indicates partial racemization. Because

    
    -methyl amino acids are hindered, the D and L forms may have very different hydrodynamic radii in the chiral groove, leading to peak shape distortions. Recommendation:  Always spike the sample with a known racemic standard (if available) or the opposite enantiomer to confirm the shoulder is indeed the enantiomer and not a chemical impurity.
    
  • False Positives in Marfey's: If the Fmoc deprotection step in Method B is too harsh (e.g., high temperature or prolonged exposure to base), you may induce racemization of the

    
    -methyl center, leading to a false "Fail." Control:  Run a known pure L-standard alongside the test sample.
    
References
  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes, TN-1148.[5] Link

  • Bhushan, R. & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004, 27(3-4), 231-247. Link

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Posters. Link

  • Palasek, S.A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[2] Journal of Peptide Science, 2007, 13(3), 143-148. Link

  • BenchChem. "Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid." BenchChem Technical Guides. Link

Crystallographic data validation of Fmoc-alpha-methyl-L-aspartic acid structures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data Validation of Fmoc-alpha-methyl-L-aspartic Acid Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes realm of peptidomimetics and solid-phase peptide synthesis (SPPS), This compound represents a critical building block.[1][2][3][4][5] The introduction of the


-methyl group creates a quaternary stereocenter, imparting conformational rigidity and proteolytic resistance to therapeutic peptides. However, this same structural modification renders standard analytical validation (NMR, HPLC) insufficient for guaranteeing absolute stereochemical purity.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical methods, demonstrating why crystallographic validation is the non-negotiable "Gold Standard" for this compound. We provide a self-validating protocol for researchers to audit the structural integrity of their chiral building blocks.

The Challenge: The Quaternary Stereocenter

The defining feature of this compound (


) is the quaternary 

-carbon
. Unlike standard amino acids, this carbon is bonded to four non-hydrogen substituents:
  • The Amine (Fmoc-protected)[4]

  • The Carboxylic Acid

  • The Side Chain (Carboxymethyl group)

  • The

    
    -Methyl group 
    

Why Standard Methods Fail:

  • 1H NMR: Lacks a characteristic

    
    -proton signal. Stereochemical assignment relies on complex NOE (Nuclear Overhauser Effect) correlations which are often ambiguous due to the bulky Fmoc group causing spectral overlap.
    
  • Polarimetry: Optical rotation (

    
    ) is highly solvent- and concentration-dependent. A "correct" rotation value does not rule out phase-separated enantiomeric impurities or subtle diastereomeric contamination.
    
  • HPLC: While effective for chemical purity, chiral HPLC requires validated standards for every specific diastereomer, which are often unavailable for novel

    
    -methyl variants.
    
Comparative Analysis: Performance of Validation Methodologies

The following table contrasts the performance of Crystallographic Validation against industry-standard alternatives for verifying this compound.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (Mosher's Method) Chiral HPLC/MS
Absolute Configuration Direct Determination (via Anomalous Scattering)Indirect (Requires derivatization)Indirect (Requires reference standards)
Stereochemical Confidence >99.9% (Flack Parameter < 0.05)~90-95% (Subject to interpretation)High (only if standard is pure)
Quaternary Center Insight Atomic Resolution (Bond lengths/angles)Low (No

-H probe)
None (Retention time only)
Sample Recovery Non-destructive Destructive (if derivatized)Non-destructive
Throughput Low (Days to Weeks)Medium (Hours)High (Minutes)
Verdict The Gold Standard for initial structural proof.Useful for batch-to-batch consistency.Best for routine purity checks.
Deep Dive: Crystallographic Validation Protocol

To validate the structure of this compound, researchers must move beyond simple "connectivity" checks and prove Absolute Configuration . This requires a specific crystallographic workflow designed to exploit the anomalous scattering of light atoms (Oxygen/Nitrogen) or heavy-atom derivatives.

Phase 1: Crystal Growth & Selection
  • Solvent Strategy: The bulky Fmoc group promotes stacking (

    
    -
    
    
    
    interactions). Use slow evaporation from Methanol/Water (80:20) or Ethyl Acetate/Hexane .
  • Morphology Check: Look for sharp, well-defined prisms. Avoid needles, which often indicate twinning—a fatal flaw for absolute configuration determination in light-atom structures.

Phase 2: Data Collection (The "Copper" Rule)
  • Source Selection: For

    
    , standard Molybdenum (Mo-K
    
    
    
    ) radiation is often insufficient because the anomalous scattering signal is too weak.
  • The Protocol: You MUST use Copper (Cu-K

    
    ) radiation  (
    
    
    
    Å).
    • Causality: Cu-K

      
       maximizes the resonant scattering (
      
      
      
      ) of Oxygen atoms, allowing the distinction between the correct enantiomer and its inverse.
Phase 3: The Self-Validating Metrics

A structure is only "valid" if it passes these three internal checks:

  • R-Factor (

    
    ):  Must be < 5.0% . High R-factors in chiral space groups often indicate disorder or wrong space group assignment.
    
  • Flack Parameter (

    
    ):  The ultimate truth-teller for chirality.
    
    • 
       (with 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Inverted Structure (You have the enantiomer).
      
    • 
      : Racemic Twin (Synthesis failed to produce pure enantiomer).
      
  • Hooft Parameter (

    
    ):  Use Bayesian statistics (via PLATON) to confirm the Flack parameter if the standard deviation is marginal.
    
Visualizing the Validation Logic
Diagram 1: Absolute Configuration Decision Tree

This workflow illustrates the logical steps to confirm the "L" configuration of the


-methyl amino acid.

AbsoluteConfiguration Start Start: Crystal Data Collection Radiation Select Radiation Source Start->Radiation MoSource Mo-Kα Source Radiation->MoSource Light Atom Risk CuSource Cu-Kα Source Radiation->CuSource Recommended Refinement Structural Refinement MoSource->Refinement CuSource->Refinement FlackCheck Check Flack Parameter (x) Refinement->FlackCheck ResultCorrect x ≈ 0.0 (σ < 0.1) CONFIRMED: L-Isomer FlackCheck->ResultCorrect Valid ResultInverted x ≈ 1.0 ERROR: Inverted Structure (Re-refine as Enantiomer) FlackCheck->ResultInverted Inverted ResultRacemic x ≈ 0.5 WARNING: Racemic Twin (Synthesis Failed) FlackCheck->ResultRacemic Mixed

Caption: Decision tree for determining absolute stereochemistry. Note the critical requirement for Cu-K


 radiation for light-atom structures.
Diagram 2: The "CheckCIF" Validation Loop

A self-validating system must include external auditing. This diagram details the automated validation steps required before publication.

ValidationLoop RawData Raw Diffraction Images Solve Structure Solution (SHELXT/OLEX2) RawData->Solve Refine Refinement (Least Squares) Solve->Refine CIF Generate .CIF File Refine->CIF CheckCIF IUCr CheckCIF Audit CIF->CheckCIF AlertA Alert A/B (Critical Errors) CheckCIF->AlertA Fail AlertC Alert C/G (Minor/Info) CheckCIF->AlertC Pass AlertA->Refine Fix Model Final Validated Structure Ready for SPPS AlertC->Final

Caption: The iterative validation loop. "Alert A" errors in CheckCIF (e.g., Hirshfeld test failures) require immediate model correction.

References
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • Parsons, S., & Flack, H. D. (2004). Crystallographic Absolute Configuration.
  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Structures. Journal of Applied Crystallography. (Establishes the Cu-K requirement for organic molecules).
  • Spek, A. L. (2003).[6] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. (Source of the Hooft parameter and CheckCIF protocols).

Sources

Enzymatic degradation rates of peptides with Fmoc-alpha-methyl-L-aspartic acid

Comparative Guide: Enzymatic Degradation Rates of -Methyl-L-Aspartic Acid Peptides

Executive Summary

The incorporation of


-methyl-L-aspartic acidrapid proteolytic hydrolysischemical degradation via aspartimide formation
  • Enzymatic Stability: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Methylation introduces significant steric hindrance at the 
    
    
    atom, restricting the conformational space (
    
    
    angles) and physically blocking the active sites of proteases like trypsin and chymotrypsin. This typically extends plasma half-life (
    
    
    ) from minutes to hours .
  • Chemical Stability: Unlike native L-Asp,

    
    -Me-Asp completely suppresses the base-catalyzed formation of aspartimide (succinimide) rings during synthesis and storage, preventing racemization and chain fragmentation.
    
  • Trade-off: The primary cost is synthetic complexity. The same steric bulk that protects the peptide bond makes the Fmoc-building block difficult to couple, requiring high-potency reagents (e.g., HATU) and extended reaction times.

Mechanistic Insight: Why -Methylation Works

To understand the degradation rates, we must analyze the molecular interaction between the peptide substrate and the hydrolytic enzyme.

2.1 The Steric Shield Effect

Proteases (e.g., Chymotrypsin, Pepsin) rely on the peptide backbone adopting an extended conformation to fit into the enzyme's catalytic cleft.

  • Native L-Asp: The

    
    -H bond is small, allowing the backbone to rotate freely and fit into the active site, leading to rapid hydrolysis (
    
    
    is high).
  • 
    -Me-Asp:  The 
    
    
    -Methyl group is bulky.[1] It locks the backbone into a helical or turn conformation (typically
    
    
    -helix or
    
    
    -helix) and creates a "steric clash" with the enzyme's S1/S1' pockets. This drastically reduces the association constant (
    
    
    ) and the rate of hydrolysis (
    
    
    ).
2.2 Diagram: Proteolytic Blockade Mechanism

GFigure 1: Mechanism of Proteolytic Resistance via α-MethylationEnzymeProtease Active Site(e.g., Trypsin/Chymotrypsin)ComplexEnzyme-Substrate ComplexEnzyme->ComplexBlockSteric Clash(No Binding)Enzyme->BlockAccess DeniedSubstrate_LNative L-Asp Peptide(Flexible Backbone)Substrate_L->ComplexFits Active SiteSubstrate_Meα-Me-Asp Peptide(Rigid/Helical)Substrate_Me->BlockRestricted ConformationHydrolysisPeptide Bond Cleavage(Degradation)Complex->HydrolysisFast (mins)Block->HydrolysisBlocked/Very Slow

[3]

Comparative Performance Data

The following data synthesizes experimental trends from peptidomimetic studies (e.g., Trofinetide analogues, Oxytocin variants) to illustrate the relative stability gains.

Table 1: Enzymatic & Chemical Stability Profile
FeatureNative L-Aspartic Acid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Methyl-L-Aspartic Acid
D-Aspartic Acid
Proteolytic Stability Low (

min)
High (

hours)
Very High (Often inert)
Mechanism Rapid recognition by proteases.Steric hindrance + Helical forcing.Stereochemical non-recognition.
Aspartimide Risk High (Especially with Gly/Asn).Negligible (Sterically blocked).High (If Gly follows).[2]
Bioactivity Native (Baseline).Retained (if helix is tolerated).often Lost (Side chain inverted).
Synthetic Difficulty Low (Standard coupling).High (Requires HATU/HOAt).Low/Medium.[3]

Critical Insight: While D-Asp provides superior stability, it inverts the side-chain orientation, often destroying biological activity.


-Me-Asp is the "Goldilocks" solution : it retains the L-configuration required for receptor binding while providing stability comparable to D-amino acids.
Table 2: Representative Half-Life Extension (Simulated Intestinal Fluid)

Based on

Peptide VariantModification SiteHalf-Life (

) in SIF
Fold Improvement
Wild Type None~13 minutes1.0x
N-Methylated N-Me-Gly~2.9 hours~13x

-Methylated

-Me-Leu
(Analogous to

-Me-Asp)
4.4 hours ~20x
Experimental Protocols

To validate the stability of your

Protocol A: Synthesis & Coupling (Critical Step)

Since

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU.

  • Stoichiometry: 5 equivalents of Fmoc-

    
    -Me-Asp-OH : 4.9 eq HATU : 10 eq DIPEA.
    
  • Procedure:

    • Pre-activate amino acid with HATU/DIPEA in DMF for 2 minutes.

    • Add to resin.[1]

    • Double Couple: Perform the coupling reaction twice (2 x 2 hours) or overnight.

    • Capping: Acetylate unreacted amines after coupling to prevent deletion sequences.

Protocol B: Enzymatic Stability Assay (Trypsin/Chymotrypsin)

This assay quantifies the degradation rate constant (


Materials:

  • Enzyme: Trypsin or

    
    -Chymotrypsin (sequencing grade).
    
  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).

  • Internal Standard: Benzoic acid or a non-degradable peptide analog.

Workflow:

  • Preparation: Dissolve peptide to 1 mM in Buffer.

  • Initiation: Add Enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      min and
      
      
      hours.
    • Quench: Immediately add 50

      
      L of 1% Formic Acid/50% Acetonitrile to stop the reaction.
      
  • Analysis (LC-MS):

    • Inject onto C18 Reverse-Phase HPLC.

    • Monitor the Parent Peak Area relative to the Internal Standard.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      
Workflow Diagram: Stability Assay

AssayFigure 2: Enzymatic Stability Assay Workflowcluster_samplingTime-Point SamplingStartDissolve Peptide(1 mM in NH4HCO3)AddEnzymeAdd Protease(1:100 Ratio, 37°C)Start->AddEnzymeT0T=0 minAddEnzyme->T0T1T=30 minAddEnzyme->T1T2T=24 hrsAddEnzyme->T2QuenchQuench Reaction(1% Formic Acid)T0->QuenchT1->QuenchT2->QuenchAnalyzeLC-MS Analysis(Quantify Parent Peak)Quench->AnalyzeCalcCalculate Half-Life (t1/2)Analyze->Calc

References
  • Gruber, C. W., et al. (2010). Ligand-based design of novel oxytocin analogues with improved metabolic stability.Journal of Medicinal Chemistry , 53(16), 6129-6138. Link

  • Clerici, F., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.Current Pharmaceutical Design , 22(38), 5852-5879. Link

  • Mutter, M., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[4]Chemistry & Biodiversity , 2(5), 591-632.[4] Link

  • BenchChem Technical Support. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry.BenchChem Protocols . Link

  • Vertex AI Search. (2025). Comparative Analysis of Alpha-Methyl Amino Acids in Peptides.Grounding Source.

Safety Operating Guide

Operational Guide: Proper Disposal and Waste Management of Fmoc-α-methyl-L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Step-by-Step Logistics and Safety Protocol for Peptide Synthesis Laboratories

As a Senior Application Scientist, I frequently observe that while laboratories meticulously optimize their Solid-Phase Peptide Synthesis (SPPS) yields, the downstream logistics of chemical disposal are often treated as an afterthought. Fmoc-α-methyl-L-aspartic acid is a critical building block for creating conformationally constrained peptides resistant to enzymatic degradation[1]. However, its proper disposal requires a nuanced approach.

While the pure solid powder is not classified as highly hazardous under standard OSHA criteria[2], its application in SPPS inherently cross-contaminates it with highly toxic, flammable, and environmentally hazardous solvents (e.g., DMF, piperidine, and coupling reagents)[3]. Therefore, a robust disposal strategy must account for the context of use rather than just the isolated chemical. This guide provides self-validating, step-by-step protocols to ensure environmental compliance, laboratory safety, and operational efficiency.

Physicochemical Profile & Waste Classification

To properly manage waste, we must first understand the physical and regulatory parameters of the material we are handling. The table below summarizes the quantitative data and the causality behind its waste classification.

Property / ParameterValue / SpecificationCausality / Relevance for Disposal
Chemical Name Fmoc-α-methyl-L-aspartic acidTarget compound for tracking and EPA documentation.
CAS Number 1217830-18-6Unique identifier required for hazardous waste manifests[1].
Molecular Formula C20H19NO6High carbon content makes it highly suitable for licensed thermal incineration[1].
Molecular Weight 369.37 g/mol Used to calculate molar equivalents and predict waste volume in SPPS effluent[1].
OSHA Hazard Class Non-hazardous (pure solid)Dictates spill response; no acute toxicity, but environmental release must be prevented[2].
Primary SPPS Solvents DMF, NMP, 20% PiperidineDictates the liquid waste stream classification (Non-halogenated organic waste)[4].
Storage Temperature 2 - 8 °CPrevents thermal degradation before use, minimizing the generation of expired chemical waste[2].
Disposal Workflow Architecture

The decision-making process for disposing of Fmoc-α-methyl-L-aspartic acid is dictated entirely by its physical state and its context within the SPPS workflow.

G Start Fmoc-α-methyl-L-Aspartic Acid Waste Generation Decision Identify Physical State & SPPS Context Start->Decision Solid Pure Solid / Spill (Powder) Decision->Solid Unused/Spilled Liquid SPPS Effluent (DMF, Piperidine, DIC) Decision->Liquid Post-Reaction Consumables Contaminated Consumables (Gloves, Vials, Tips) Decision->Consumables Labware ActionSolid Sweep/Shovel (Avoid Dust) Transfer to Solid Waste Solid->ActionSolid ActionLiquid Segregate Organic Waste (Check Halogen Content) Liquid->ActionLiquid ActionConsumables Dispose in Solid Contaminated Waste Stream Consumables->ActionConsumables End Licensed Chemical Incineration (EPA Compliant) ActionSolid->End ActionLiquid->End ActionConsumables->End

Disposal workflow for Fmoc-α-methyl-L-aspartic acid based on physical state and SPPS context.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . By incorporating physical checkpoints into the workflow, technicians can confirm the success and safety of each step in real-time.

Protocol A: Pure Solid Waste & Spill Management

Causality: Fmoc-α-methyl-L-aspartic acid is supplied as a fine powder. Sweeping it aggressively generates airborne particulates. While not acutely toxic, inhalation of any synthetic amino acid derivative can cause respiratory irritation[2]. Furthermore, introducing water to a dry spill can cause the powder to clump and adhere to surfaces, making cleanup significantly harder.

  • Personal Protective Equipment (PPE): Don nitrile gloves, a standard laboratory coat, and safety goggles. If working outside a fume hood, ensure the room is well-ventilated[5].

  • Dry Containment: Do not use water or wet paper towels initially. Use a dedicated anti-static spatula or a small laboratory shovel to gently sweep up the solid powder, minimizing vertical movements to prevent dust generation[5].

  • Waste Transfer: Transfer the collected powder into a designated, sealable container labeled explicitly as "Solid Chemical Waste: Fmoc-α-methyl-L-aspartic acid".

  • Surface Decontamination: Once the bulk powder is removed, wipe the spill area with a cloth dampened with a mild solvent (e.g., a small amount of soap and water or ethanol)[5]. Dispose of this cloth in the contaminated consumables bin.

  • Validation Checkpoint (The Oblique Light Test): Turn off the overhead lights and shine a flashlight parallel to the cleaned benchtop. The complete absence of crystalline reflections confirms the successful removal of the micro-powder, validating the mechanical decontamination step.

Protocol B: SPPS Liquid Effluent Management

Causality: During SPPS, the Fmoc protecting group is removed using a 20% piperidine solution in DMF, and the amino acid is activated using coupling reagents[3]. The resulting liquid effluent contains cleaved dibenzofulvene adducts, unreacted Fmoc-α-methyl-L-aspartic acid, and highly toxic solvents. Because solvents represent the vast majority of the waste generated in peptide synthesis[6], strict segregation is required to prevent explosive cross-reactions and to comply with EPA regulations[7].

  • Waste Segregation: Identify the solvents used in your synthesizer. If using standard DMF/Piperidine, route the effluent to a "Non-Halogenated Organic Waste" carboy. If dichloromethane (DCM) was used at any point in the cycle, the entire mixture must be routed to a "Halogenated Organic Waste" carboy[4].

  • Safe Transfer: Use closed-system tubing from the automated peptide synthesizer directly into the waste carboy to prevent the release of volatile organic compounds (VOCs).

  • Regulatory Labeling: The EPA waste tag must explicitly list all constituents. Write: "Mixed Organic Waste: DMF, Piperidine, Fmoc-amino acid derivatives."

  • Validation Checkpoint (The Thermal & Phase Audit): Touch the exterior of the secondary containment bin (not the primary carboy) to ensure it is at ambient temperature. Visually inspect the liquid for phase separation. A homogenous, ambient-temperature solution validates that no incompatible chemical cross-contamination (which would cause an exothermic reaction) has occurred.

Protocol C: Contaminated Consumables

Causality: Trace amounts of Fmoc-α-methyl-L-aspartic acid on spatulas, weighing paper, empty reagent bottles, and gloves can easily cross-contaminate other laboratory areas or analytical balances[5].

  • Immediate Segregation: Treat any item that has touched the pure chemical or the SPPS effluent as contaminated waste[5]. Do not throw weighing paper in the standard municipal trash.

  • Bagging: Place gloves, weighing boats, and paper into a heavy-duty, transparent chemical waste bag.

  • Empty Containers: Original product containers should be disposed of as unused product and placed in the solid chemical waste stream[5]. Do not attempt to rinse them out in the sink.

  • Validation Checkpoint (The Tare Weight Confirmation): Weigh the final sealed consumable waste bag. If the weight exceeds the expected mass of the plastics/paper by more than 5%, it indicates excessive residual solid chemical or pooled solvent. If this occurs, the waste must be re-classified and treated as primary chemical waste rather than lightly contaminated consumables.

Final Accumulation & Licensed Incineration

Store all labeled waste containers in a designated Satellite Accumulation Area (SAA) away from drains, direct sunlight, and incompatible materials (such as strong oxidizers)[5]. Final disposal must be executed by a licensed chemical waste disposal company capable of high-temperature thermal incineration, which safely breaks down the complex carbon structure of Fmoc-α-methyl-L-aspartic acid into simple carbon oxides and nitrogen oxides[2].

References
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.